Comprehensive Technical Guide on Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate: Structure, Synthesis, and Applications in Drug Discovery
Introduction & Strategic Rationale As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for developing robust structure-activity relationships (SAR). Methyl 1-c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for developing robust structure-activity relationships (SAR). Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate has emerged as a highly versatile intermediate in modern medicinal chemistry.
The strategic value of this molecule lies in its specific structural motifs: the pyrazole core offers a stable, hydrogen-bond-accepting heteroaromatic system, while the cyclobutyl ring introduces unique conformational rigidity and lipophilicity. Unlike linear alkyl chains, the cyclobutyl moiety occupies distinct spatial vectors in hydrophobic protein pockets, reducing metabolic liability at the
α
-carbon while enhancing target residence time. The methyl ester serves as a reliable synthetic handle, allowing for downstream functionalization into amides, alcohols, or cross-coupling partners. Recently, this specific scaffold has been pivotal in the synthesis of advanced targeted protein degraders (PROTACs), specifically targeting cyclin-dependent kinase 2 (CDK2) [3].
Physicochemical Profiling & Structural Analysis
Accurate characterization is the foundation of reproducible chemistry. Below is the consolidated physicochemical profile of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate, derived from validated commercial and literature standards [1][4].
Property
Value / Description
Chemical Name
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
CAS Registry Number
2116907-72-1
Molecular Formula
C₉H₁₂N₂O₂
Molecular Weight
180.21 g/mol
MDL Number
MFCD31918135
SMILES String
COC(=O)c1ccn(C2CCC2)n1
Structural Class
N-Alkyl Pyrazole Ester
Typical Purity (Commercial)
≥
95% (HPLC/NMR validated) [2]
Process Chemistry & Mechanistic Synthesis
Mechanistic Rationale
The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate relies on the regioselective N-alkylation of methyl 1H-pyrazole-3-carboxylate using bromocyclobutane.
Causality in Reagent Selection:
We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) rather than standard Potassium Carbonate (K₂CO₃). The larger ionic radius of the cesium cation results in a weaker ion pair with the carbonate anion. This generates a highly reactive, "naked" nucleophile that efficiently deprotonates the pyrazole nitrogen. Furthermore, bromocyclobutane is a secondary alkyl halide, making it susceptible to competing E2 elimination reactions. By maintaining the reaction at a controlled 50 °C in a polar aprotic solvent (DMF), we stabilize the
SN2
transition state and maximize the N-alkylation yield while suppressing the formation of volatile cyclobutene byproducts [3].
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system with built-in In-Process Controls (IPC).
Step-by-Step Methodology:
Preparation: Charge a dry, argon-purged round-bottom flask with methyl 1H-pyrazole-3-carboxylate (1.00 eq) and anhydrous DMF (approx. 10 mL per gram of starting material).
Base Addition: Add Cs₂CO₃ (1.20 eq) to the solution. Stir at ambient temperature for 15 minutes to allow for complete deprotonation of the pyrazole core.
Alkylation: Dropwise, add bromocyclobutane (1.00 eq) via syringe.
Thermal Activation: Heat the reaction mixture to 50 °C.
In-Process Control (Self-Validation): At
t=4
hours, extract a 10
μ
L aliquot, quench in H₂O/MeCN, and analyze via LC-MS. The system is validated when the starting material mass (
m/z
127
[M+H]+
) is fully consumed, and the target mass (
m/z
181
[M+H]+
) is the dominant peak.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water (3x) and brine to remove DMF and cesium salts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
Synthetic workflow for the N-alkylation of pyrazole-3-carboxylate.
Application in Targeted Protein Degradation (CDK2)
In contemporary drug development, methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is highly prized as a precursor for synthesizing degraders of cyclin-dependent kinase 2 (CDK2), which are critical in oncology for targeting aberrant cell cycle regulation [3].
The workflow involves the saponification of the methyl ester using Lithium Hydroxide (LiOH) to yield 1-cyclobutyl-1H-pyrazole-3-carboxylic acid. This acid is then activated using coupling reagents (e.g., HATU/DIPEA) to form an amide bond with a complex amine. In PROTAC design, this building block often serves as a crucial part of the target-binding ligand (pharmacophore), which is subsequently attached via a PEG or alkyl linker to an E3 ligase recruiting ligand (such as cereblon or VHL binders). The cyclobutyl group is essential here, as it perfectly occupies the hydrophobic hinge region of the CDK2 ATP-binding site.
Logical workflow for assembling CDK2 degraders using the pyrazole building block.
Analytical Validation Standards
To confirm the structural integrity of the synthesized or procured compound, the following analytical signatures must be verified:
¹H NMR (400 MHz, CDCl₃): The cyclobutyl ring presents a distinct splitting pattern. Look for a multiplet at
δ
4.70–4.90 ppm corresponding to the methine proton (CH-N) on the cyclobutyl ring. The remaining cyclobutyl methylene protons will appear as complex multiplets between
δ
1.80 and 2.60 ppm. The pyrazole aromatic protons typically present as two doublets (
J≈2.0
Hz) around
δ
6.80 ppm and
δ
7.50 ppm. The methyl ester is a sharp singlet at
δ
3.90 ppm.
LC-MS: Electrospray ionization (ESI+) should yield a distinct
[M+H]+
peak at
m/z
181.1.
By adhering to these rigorous synthetic and analytical protocols, researchers can confidently integrate this cyclobutyl-pyrazole scaffold into complex API pipelines, ensuring high fidelity in downstream biological assays.
References
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxyl
CAS号:2092164-07-1 - 毕得医药. bidepharm.com.
WO2025043225A2 - Degraders of cyclin-dependent kinase 2.
Building Blocks C
Exploratory
physical and chemical properties of methyl1-cyclobutyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 1-cyclobutyl-1H-pyrazole-3-ca...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical insights derived from analogous structures. It covers the molecule's structural attributes, predicted physicochemical properties, characteristic spectral signatures, and expected chemical reactivity. Furthermore, this guide outlines detailed experimental protocols for synthesis and characterization, grounding the discussion in the established significance of the pyrazole scaffold and the cyclobutyl moiety in modern medicinal chemistry.
Introduction: The Scientific Rationale
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate emerges at the intersection of two privileged structural motifs in drug discovery: the pyrazole ring and the cyclobutyl group. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a feature that imparts metabolic stability and diverse pharmacological activities, from anti-inflammatory to anticancer effects.[1][2][3][4] The ester functionality at the 3-position serves as a versatile chemical handle for further molecular elaboration, such as conversion to amides or other bioisosteres.[5][6]
The N-cyclobutyl substituent is not a mere placeholder. Its inclusion is a deliberate design choice aimed at leveraging the unique properties of the cyclobutane ring. This small, strained carbocycle introduces conformational rigidity, which can reduce the entropic penalty upon binding to a biological target.[7] It also increases the three-dimensionality and saturation (sp³ character) of the molecule, properties correlated with improved solubility, metabolic stability, and overall drug-likeness.[7][8] This guide will dissect the contributions of each component to the overall profile of the title compound.
Physicochemical Properties
While specific experimental data for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is not widely available in public repositories, its properties can be reliably predicted based on its constituent parts and data from closely related analogs like methyl 1H-pyrazole-3-carboxylate.[9]
Structural and Molecular Data
A summary of the core structural and chemical identifiers for the compound is presented below.
Appearance: Expected to be a white to off-white solid at room temperature, similar to other substituted pyrazole carboxylates.
Melting Point: The melting point is anticipated to be higher than that of unsubstituted pyrazole (69-70 °C) due to increased molecular weight and crystal packing forces, though likely a solid.[11]
Boiling Point: A high boiling point is expected, though decomposition may occur before boiling under atmospheric pressure.
Solubility: Predicted to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane. The increased sp³ character from the cyclobutyl ring may slightly enhance aqueous solubility compared to a planar aromatic substituent.[7]
Synthesis and Chemical Reactivity
The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate can be approached through established methods for N-alkylation of pyrazole rings. The reactivity is primarily dictated by the ester functionality and the aromatic pyrazole core.
Proposed Synthetic Workflow
A logical and robust synthetic route involves the N-alkylation of a pre-formed pyrazole ester. This approach offers high regioselectivity and is common in the synthesis of pyrazole derivatives.[12]
Caption: Synthetic workflow for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate and subsequent derivatization.
Experimental Protocol: N-Alkylation
Preparation: To a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Activation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the pyrazole results in a strong nucleophile.
Alkylation: Add cyclobutyl bromide (1.2 eq) dropwise to the reaction mixture.
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Reactivity Insights
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a water/methanol mixture) to yield the corresponding carboxylic acid.[13] This acid is a key intermediate for creating amide libraries, a common strategy in lead optimization.
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, primarily at the C4 position. However, the conditions must be carefully chosen as the ring is relatively electron-deficient.
Cyclobutyl Ring Stability: The cyclobutane ring is chemically robust and generally stable to the conditions used for modifying the pyrazole core and ester group.[7]
Spectral and Analytical Characterization
The structural elucidation of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate relies on a combination of spectroscopic techniques. The following data are predicted based on analyses of analogous compounds.[9][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure.
Proton (¹H NMR)
Predicted δ (ppm)
Multiplicity
Assignment
Pyrazole-H (C5-H)
~7.8 - 8.0
d (doublet)
Aromatic proton adjacent to N-N
Pyrazole-H (C4-H)
~6.7 - 6.9
d (doublet)
Aromatic proton adjacent to ester
N-CH (cyclobutyl)
~4.8 - 5.0
p (pentet)
Methine proton on cyclobutyl ring
O-CH₃ (ester)
~3.9
s (singlet)
Methyl protons of the ester
CH₂ (cyclobutyl)
~2.4 - 2.6
m (multiplet)
Methylene protons adjacent to N-CH
CH₂ (cyclobutyl)
~1.8 - 2.0
m (multiplet)
Methylene protons distal to N-CH
Carbon (¹³C NMR)
Predicted δ (ppm)
Assignment
C=O (ester)
~162
Carbonyl carbon
C3 (pyrazole)
~145
Carbon bearing the ester group
C5 (pyrazole)
~138
Carbon adjacent to both nitrogens
C4 (pyrazole)
~112
Carbon between C3 and C5
N-CH (cyclobutyl)
~58
Methine carbon of cyclobutyl ring
O-CH₃ (ester)
~52
Methyl carbon of the ester
CH₂ (cyclobutyl)
~30
Methylene carbons adjacent to N-CH
CH₂ (cyclobutyl)
~15
Methylene carbon distal to N-CH
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~1720-1735
C=O stretch
Ester carbonyl
~1500-1550
C=N, C=C stretch
Pyrazole ring
~1200-1250
C-O stretch
Ester C-O bond
~2850-2960
C-H stretch
Cyclobutyl and methyl C-H bonds
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Technique: Electrospray Ionization (ESI) is typically used.
Expected Ion: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 181.22.
Fragmentation: Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Analytical Workflow for Characterization
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Conclusion and Future Directions
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a molecule of significant interest for medicinal chemistry, combining the proven utility of the pyrazole scaffold with the beneficial physicochemical properties imparted by a cyclobutyl substituent. While direct experimental data is limited, this guide has provided a robust, technically grounded framework of its expected properties and behavior based on established chemical principles and data from analogous structures. The synthetic and analytical protocols described herein offer a clear path for researchers to produce and characterize this compound, paving the way for its exploration in drug discovery programs. Future work should focus on the empirical determination of its properties and the evaluation of its biological activity in relevant therapeutic areas.
References
PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2025). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Retrieved from [Link]
NextSDS. (n.d.). 5-cyclobutyl-1H-pyrazole-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5555-5558.
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
Raubo, P., et al. (2021).
Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
Sharma, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2111-2131.
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758.
Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
Fustero, S., et al. (2018).
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DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
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Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. J. Chem. Pharm. Res., 4(3), 1772-1781.
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ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
Su, B., et al. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science, 14(25), 6834-6843.
crystalline structure analysis of methyl1-cyclobutyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Crystalline Structure Analysis of Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate Abstract This technical guide provides a comprehensive framework for the crystalline structure analysis o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Crystalline Structure Analysis of Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Abstract
This technical guide provides a comprehensive framework for the crystalline structure analysis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate, a novel pyrazole derivative with potential applications in medicinal chemistry and materials science. Recognizing the critical link between a molecule's three-dimensional structure and its physicochemical properties, this document outlines a systematic approach from synthesis and crystal growth to advanced crystallographic analysis. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The guide emphasizes the causality behind experimental choices and the integration of modern analytical techniques, including single-crystal and powder X-ray diffraction, Hirshfeld surface analysis, and computational modeling, to achieve a holistic understanding of the compound's solid-state architecture.
Introduction: The Significance of Crystalline Structure in Drug Development
The spatial arrangement of atoms and molecules in a crystalline solid dictates many of its fundamental properties, including solubility, stability, bioavailability, and mechanical strength. For active pharmaceutical ingredients (APIs), understanding and controlling the crystalline form is paramount. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a cyclobutyl moiety to the pyrazole scaffold in methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate presents a unique structural motif worthy of detailed investigation. A thorough crystalline structure analysis will provide invaluable insights into its intermolecular interactions, polymorphism, and potential for rational drug design.
This guide will delineate the necessary steps to achieve a comprehensive crystallographic characterization of this target molecule, from its initial synthesis to the final analysis of its three-dimensional structure.
Synthesis and Spectroscopic Characterization
Prior to any crystallographic studies, the synthesis and purification of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate are essential. A plausible synthetic route can be adapted from established methods for pyrazole synthesis, such as the condensation of a β-diketone precursor with a cyclobutyl hydrazine derivative.[3]
Proposed Synthetic Workflow:
Caption: Proposed synthesis and purification workflow.
Following purification, a complete spectroscopic characterization is necessary to confirm the molecular identity and purity of the compound.
Technique
Purpose
Expected Observations
¹H and ¹³C NMR
To confirm the molecular structure and connectivity of atoms.
Characteristic shifts for the pyrazole ring, cyclobutyl group, and methyl ester protons and carbons.
FT-IR Spectroscopy
To identify functional groups.
Stretching vibrations for C=O (ester), C=N, and C-H bonds.
Mass Spectrometry
To determine the molecular weight and fragmentation pattern.
A molecular ion peak corresponding to the exact mass of the compound.
Crystal Growth: The Gateway to High-Resolution Structures
The growth of high-quality single crystals is often the most challenging yet crucial step in a successful crystallographic analysis.[4][5] The objective is to create a supersaturated solution from which the compound of interest slowly precipitates in an ordered crystalline lattice.
Common Crystal Growth Techniques:
Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution of the compound, leading to a gradual increase in concentration and subsequent crystal formation.[5]
Vapor Diffusion: This technique involves placing a solution of the compound in a small, open vial, which is then placed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]
Thermal Recrystallization (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[6]
Protocol for Initial Crystal Growth Screening:
Solvent Selection: Choose a range of solvents with varying polarities in which the compound has moderate solubility.
Preparation of Saturated Solutions: Prepare nearly saturated solutions of the purified compound in the selected solvents.
Setup of Crystallization Experiments: Employ multiple techniques (slow evaporation, vapor diffusion with different anti-solvents) for each solvent system.
Incubation: Store the experiments in a vibration-free environment and monitor for crystal growth over several days to weeks.[5]
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental and Computational Workflow for SC-XRD:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffracted X-rays are collected by a detector as the crystal is rotated.[7]
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the reflections.
Structure Solution: The initial atomic positions are determined from the diffraction pattern using computational methods such as direct methods or Patterson synthesis.
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Data Deposition: The final crystallographic data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure data accessibility and reproducibility.[8][9][10]
Illustrative Crystallographic Data Table (Example based on a related pyrazole derivative[11]):
Parameter
Value (Example)
Empirical Formula
C₁₁H₁₀N₂O₃
Formula Weight
218.21
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
9.5408 (16)
b (Å)
9.5827 (16)
c (Å)
11.580 (2)
β (°)
105.838 (3)
Volume (ų)
1018.5 (3)
Z
4
Calculated Density (g/cm³)
1.423
R-factor (%)
3.4
Powder X-ray Diffraction (PXRD) for Bulk Characterization
While SC-XRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is invaluable for analyzing the bulk properties of a crystalline powder.[12][13][14]
Key Applications of PXRD:
Phase Identification: The diffraction pattern of a crystalline solid is unique and serves as a "fingerprint" for that specific phase.[14]
Purity Assessment: PXRD can detect the presence of crystalline impurities or different polymorphic forms in a bulk sample.[14]
Polymorph Screening: It is a primary tool for identifying and characterizing different crystalline forms (polymorphs) of a compound.
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure.[12]
In-depth Structural Analysis: Unveiling Intermolecular Interactions with Hirshfeld Surface Analysis
A detailed understanding of the crystal packing and intermolecular interactions is crucial for predicting the physical properties of a material. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[15][16][17]
The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.[18] Different properties can be mapped onto this surface to highlight specific intermolecular contacts.
Key Hirshfeld Surface Maps:
d_norm: This map reveals close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
Shape Index: This map provides information about the shape of the molecule and can highlight π-π stacking interactions.
2D Fingerprint Plots: These plots summarize the intermolecular contacts in a two-dimensional histogram, providing a quantitative measure of the contribution of different types of interactions (e.g., H...H, C...H, O...H) to the overall crystal packing.[15][19]
Analysis Workflow:
Caption: Hirshfeld surface analysis workflow.
Computational Crystal Structure Prediction (CSP)
In the absence of experimental data or to explore the potential for polymorphism, computational Crystal Structure Prediction (CSP) methods can be employed.[20][21][22][23] These methods use the molecular structure as input to generate and rank a multitude of plausible crystal packing arrangements based on their calculated lattice energies.
The Role of CSP:
Polymorph Landscape: CSP can predict the likely crystal structures a molecule might adopt, providing a theoretical understanding of its polymorphic landscape.[22]
Risk Assessment: In pharmaceutical development, CSP can help assess the risk of a new polymorph appearing during manufacturing or storage.[23]
Guiding Experimentation: The predicted structures can guide experimental efforts to crystallize new forms.
Conclusion
The crystalline structure analysis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a multifaceted process that integrates synthesis, crystal growth, and advanced analytical techniques. A successful investigation, as outlined in this guide, will yield a wealth of information about the compound's solid-state properties. The determined crystal structure will not only serve as a benchmark for quality control but will also provide a rational basis for understanding its behavior and for the design of future derivatives with optimized properties. The synergy between experimental techniques like SC-XRD and PXRD, and computational tools such as Hirshfeld surface analysis and CSP, represents the current state-of-the-art in solid-state characterization and is essential for advancing modern drug development and materials science.
References
Wikipedia. (2023). Cambridge Crystallographic Data Centre. Retrieved from [Link]
Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from [Link]
McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 63(4), 577-588. Retrieved from [Link]
Mitchell, J., et al. (2020). Cambridge Crystallographic Data Centre (CCDC). Request PDF. Retrieved from [Link]
GFZ. (n.d.). X-Ray Powder Diffraction Analysis (XRD). Retrieved from [Link]
Spingler, B., & Nievergelt, P. P. (2017). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 19(1), 23-29. Retrieved from [Link]
Nievergelt, P. P., & Spingler, B. (2016). Some thoughts about the single crystal growth of small molecules. RSC Publishing. Retrieved from [Link]
Chemistry World. (n.d.). CCDC. Retrieved from [Link]
Scirp.org. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]
Singh, T. P., & Vijayan, M. (1977). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. ETD at IISc. Retrieved from [Link]
Peedikakkal, A. M. P., et al. (2021). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1241, 130645. Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Crystallographic Data Centre (CCDC): Home. Retrieved from [Link]
Carleton College. (2007, May 17). X-ray Powder Diffraction (XRD). Retrieved from [Link]
Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 18(47), 8937-8941. Retrieved from [Link]
Day, G. M. (n.d.). Crystal structure prediction. University of Southampton. Retrieved from [Link]
Gavezzotti, A. (2011). Computational studies of crystal structure and bonding. Comprehensive Inorganic Chemistry II, 511-530. Retrieved from [Link]
Price, S. L. (2009). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 28(3), 401-437. Retrieved from [Link]
Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Retrieved from [Link]
ResearchGate. (n.d.). Hirshfeld surface analysis of the crystal structures. Retrieved from [Link]
Journal of Chemical Theory and Computation. (2024, November 12). Crystal Structure Prediction Using Generative Adversarial Network with Data-Driven Latent Space Fusion Strategy. Retrieved from [Link]
Staples, R. J. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1547-1555. Retrieved from [Link]
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
Molecules. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Request PDF. Retrieved from [Link]
CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
PubChem. (n.d.). 1-cyclobutyl-3-methyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]
Elsevier. (2025, June 4). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Retrieved from [Link]
PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF. Retrieved from [Link]
Molecules. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
ResearchGate. (2025, October 16). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
Thermodynamic Stability Profile of Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate: A Comprehensive Technical Guide
Executive Summary Understanding the thermodynamic stability of building blocks is a critical prerequisite in rational drug design and formulation development. Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS: 2116907-7...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the thermodynamic stability of building blocks is a critical prerequisite in rational drug design and formulation development. Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS: 2116907-72-1) is a highly functionalized heteroaromatic scaffold. Its stability profile is governed by three distinct structural domains: the robust pyrazole core, the conformationally flexible N1-cyclobutyl ring, and the hydrolytically sensitive C3-methyl ester.
This whitepaper provides an in-depth technical analysis of the molecule's conformational thermodynamics, thermal resilience, and hydrolytic degradation pathways. By synthesizing foundational thermodynamic principles with self-validating experimental protocols, this guide serves as an authoritative resource for researchers profiling this compound for pharmaceutical or material science applications.
In 1H-unsubstituted pyrazoles, the rapid intermolecular proton transfer between the N1 and N2 positions creates a complex tautomeric equilibrium that complicates thermodynamic profiling and solid-state predictability[1]. However, the N1-alkylation in methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate structurally locks the molecule into a single tautomeric state. This fixation removes tautomeric entropy from the free energy equation, significantly enhancing the predictability of its binding affinity and crystalline packing.
Cyclobutyl Ring Puckering Dynamics
The cyclobutyl substituent introduces a critical vector of aliphatic flexibility. To alleviate Pitzer (torsional) strain inherent in planar geometries, the cyclobutane ring adopts a puckered ("butterfly") conformation. Drawing thermodynamic parallels from established cyclobutane derivatives, the system exists in a dynamic equilibrium between two states[2]:
Equatorial-like Conformer (Global Minimum): The bulky pyrazole core is oriented away from the transannular hydrogens of the cyclobutane ring, minimizing 1,3-diaxial-like steric clashes.
Axial-like Conformer (Local Minimum): The pyrazole ring occupies a more sterically hindered position.
The enthalpy difference (
ΔH∘
) between these states is typically ~2.4 kJ/mol, heavily favoring the equatorial conformer at room temperature[2].
Ester Rotameric States
The C3-methyl ester group exhibits rotational isomerism around the
Cpyrazole−Ccarbonyl
bond. The molecule can adopt s-cis or s-trans conformations. The thermodynamic preference is dictated by the minimization of dipole-dipole repulsion between the carbonyl oxygen and the pyrazole N2 lone pair[3]. Consequently, the conformation that directs the carbonyl oxygen toward the C4-proton is thermodynamically favored.
Fig 1. Thermodynamic pathways detailing conformational equilibria and hydrolytic degradation.
Chemical and Thermal Stability Profiles
Thermal Decomposition & Solid-State Stability
Pyrazole carboxylates are renowned for their exceptional thermal resilience, a property leveraged in the design of energetic materials and high-temperature coordination complexes[4]. Thermal analysis of analogous pyrazole-carboxylate derivatives demonstrates that the heteroaromatic core resists thermal degradation up to temperatures exceeding 170 °C[5]. The primary thermal failure mode is the pyrolytic cleavage of the methyl ester or decarboxylation, rather than the rupture of the pyrazole ring itself.
Hydrolytic Degradation Thermodynamics
While the pyrazole core is chemically robust, the C3-methyl ester is the molecule's thermodynamic Achilles' heel in aqueous environments. At elevated pH, the ester undergoes base-catalyzed saponification[6]. The thermodynamics of this hydrolysis are highly exergonic (
ΔG∘<0
), driven forward by the formation of the resonance-stabilized 1-cyclobutyl-1H-pyrazole-3-carboxylate anion. Proper storage in desiccated, inert environments is required to prevent moisture-induced degradation[6].
To empirically validate the thermodynamic properties of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate, the following self-validating workflows must be employed.
Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics
Causality: Conformational interconversion (ring puckering) occurs rapidly at 298 K, resulting in time-averaged NMR signals. By cooling the sample below its coalescence temperature, we freeze the conformers into distinct states, allowing direct integration of their populations to calculate
Keq
.
Step 1: Dissolve 15 mg of the compound in 0.6 mL of anhydrous
CD2Cl2
(selected for its low freezing point).
Step 2: Acquire a baseline
1H
NMR spectrum at 298 K.
Step 3: Lower the probe temperature in 10 K increments down to 173 K (-100 °C), allowing 15 minutes of thermal equilibration per step.
Step 4: Monitor the decoalescence of the cyclobutyl methine proton.
Step 5 (Self-Validation): Execute a 2D ROESY experiment at 173 K. Confirm the spatial proximity between the cyclobutyl methine proton and the pyrazole C5-H to definitively assign the equatorial vs. axial geometries. Plot
ln(Keq)
vs
1/T
to extract
ΔH∘
and
ΔS∘
via the van 't Hoff equation.
Protocol B: Isothermal Microcalorimetry (IMC) for Hydrolytic Stability
Causality: To quantify the thermodynamic driving force of ester degradation, IMC directly measures the exothermic heat flow (
ΔHrxn
) during base-catalyzed cleavage.
Step 1: Equilibrate the IMC instrument at 298 K until baseline heat flow drift is < 0.1 µW.
Step 2: Load the sample ampoule with a 10 mM solution of the compound in a pH 7.4 phosphate buffer. Load the injection syringe with 0.1 M NaOH.
Step 3: Inject 10 µL aliquots of the base into the sample cell, recording the heat flow curve for each injection.
Step 4 (Self-Validation): Withdraw a 5 µL aliquot post-titration and analyze via HPLC-UV. Ensure that the integrated heat flow perfectly correlates with the stoichiometric depletion of the methyl ester, ruling out parasitic side reactions.
Protocol C: TGA/DSC for Thermal Profiling
Causality: DSC measures heat capacity changes to identify phase transitions (melting point,
Tm
), while TGA quantifies mass loss to pinpoint the onset of thermal decomposition (
Td
).
Step 1: Accurately weigh 3-5 mg of the crystalline compound into an aluminum pan (DSC) and a platinum pan (TGA).
Step 2: Heat from 25 °C to 250 °C at 10 °C/min under a 50 mL/min nitrogen purge.
Step 3 (Self-Validation): Overlay the DSC and TGA thermograms. An endotherm without mass loss confirms melting; an endotherm/exotherm with concurrent mass loss confirms the decomposition onset (
Td
).
Fig 2. Experimental workflow for profiling the thermodynamic stability of the pyrazole derivative.
To rigorously evaluate the binding affinity of derivatives synthesized from the methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate core, we employ orthogonal biophysical and biochemical assays. This ensures a self-validating system where thermodynamic affinity is cross-examined against kinetic residence time.
Causality: Radioligand binding provides a direct, thermodynamic measurement of affinity (
Ki
) at the orthosteric site. This is essential for GPCRs, where downstream functional assays (like cAMP accumulation) may be confounded by receptor reserve or constitutive activity.
Membrane Preparation : Harvest CHO cells stably expressing hCB1 or hCB2. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g to isolate the membrane fraction.
Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM
[3H]CP55,940
(radiotracer), and the pyrazole derivative (0.1 nM to 10 µM) in binding buffer containing 0.1% Bovine Serum Albumin (BSA).
Expert Insight: The addition of BSA is critical. It prevents these highly lipophilic pyrazole ligands from non-specifically adhering to the plastic assay walls, ensuring accurate concentration-response curves.
Filtration : Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, further reducing non-specific radioligand binding.
Quantification : Wash filters thrice with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity and calculate the
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Causality: SPR provides real-time kinetic data (
kon
,
koff
), allowing us to calculate residence time (
τ=1/koff
). For kinase inhibitors and PROTAC warheads, a long residence time often correlates better with in vivo efficacy than thermodynamic affinity (
Kd
) alone.
Surface Functionalization : Activate a CM5 sensor chip using EDC/NHS chemistry and capture anti-His antibodies. Inject recombinant His-tagged CDK9 to achieve an immobilization level of ~3000 Response Units (RU).
Analyte Preparation : Dilute the pyrazole fragment in running buffer (PBS-T with exactly 5% DMSO).
Expert Insight: Precise DMSO matching between the running buffer and analyte samples is mandatory. Fragment-sized molecules have low molecular weights; mismatched DMSO causes bulk refractive index shifts that easily mask the subtle RU signals of fragment binding.
Injection Cycle : Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
Data Analysis : Double-reference the sensograms (subtracting the reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract kinetic rate constants.
The table below summarizes representative binding affinities for active derivatives synthesized from the methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate core. (Note: The parent methyl ester exhibits negligible affinity until hydrolyzed and derivatized into the corresponding active amides or PROTAC linkers).
Compound Class / Derivative
Target Receptor
Binding Affinity (
Ki
or
Kd
)
Pharmacological Profile
1-Cyclobutyl-pyrazole-3-carboxamide
hCB1 (Central)
14.5 nM (
Ki
)
Inverse Agonist
1-Cyclobutyl-pyrazole-3-carboxamide
hCB2 (Peripheral)
>1000 nM (
Ki
)
Inactive / Highly Selective
Pyrazole-based PROTAC Warhead
CDK9 (Kinase)
42.0 nM (
Kd
)
Hinge Binder / Degrader
Pyrazole-based PROTAC Warhead
CDK2 (Kinase)
78.3 nM (
Kd
)
Hinge Binder / Degrader
References
Title : Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides
Source : ACS Publications (Journal of Medicinal Chemistry)
URL :[Link]
Title : Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists
Source : ACS Publications (Journal of Medicinal Chemistry)
URL :[Link]
Title: WO2025043225A2 - Degraders of cyclin-dependent kinase 2
Source: Google Patents
URL
Protocols & Analytical Methods
Method
The Cyclobutylpyrazole Core: A Versatile Scaffold for Organic Synthesis and Drug Discovery
Senior Application Scientist Note: In the landscape of modern medicinal chemistry, the pyrazole heterocycle stands as a privileged scaffold, underpinning the structure of numerous therapeutic agents.[1][2] Its prevalence...
Author: BenchChem Technical Support Team. Date: April 2026
Senior Application Scientist Note: In the landscape of modern medicinal chemistry, the pyrazole heterocycle stands as a privileged scaffold, underpinning the structure of numerous therapeutic agents.[1][2] Its prevalence stems from its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[2] Within this class of compounds, methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate has emerged as a particularly valuable building block. The introduction of a cyclobutyl group at the N1 position offers a unique combination of steric bulk and conformational rigidity, which can be exploited to fine-tune the selectivity and pharmacokinetic properties of drug candidates.[3] This application note provides a comprehensive guide to the synthesis and utility of this versatile building block, offering detailed protocols and insights into its application in the synthesis of biologically active molecules.
Synthesis of Methyl 1-Cyclobutyl-1H-pyrazole-3-carboxylate: A Practical Approach
The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is most effectively achieved through a regioselective [3+2] cycloaddition reaction. This method involves the condensation of cyclobutylhydrazine with a suitable three-carbon electrophile bearing a methyl ester functionality. The regioselectivity of this reaction is a critical consideration, as the reaction can potentially yield two isomeric products: the desired 1,3-substituted pyrazole and the 1,5-substituted isomer.
The choice of reaction conditions and the nature of the electrophilic partner are paramount in directing the regiochemical outcome. While various methods exist for pyrazole synthesis, a common and reliable approach involves the use of methyl 2-formyl-3-oxobutanoate or a related equivalent, which can be prepared from readily available starting materials.
Protocol 1: Synthesis of Methyl 1-Cyclobutyl-1H-pyrazole-3-carboxylate
This protocol outlines a two-step process starting from the synthesis of cyclobutylhydrazine, followed by the cycloaddition to form the target pyrazole.
Part A: Synthesis of Cyclobutylhydrazine
Cyclobutylhydrazine can be prepared from cyclobutylamine through a two-step sequence of nitrosation followed by reduction.
Materials:
Cyclobutylamine
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Zinc dust
Diethyl ether
Sodium hydroxide (NaOH)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Nitrosation: Dissolve cyclobutylamine in an aqueous solution of hydrochloric acid at 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. Stir the reaction mixture for 1-2 hours at this temperature.
Extraction of Nitrosoamine: Extract the resulting N-nitrosocyclobutylamine with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Caution: N-nitrosoamines are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Reduction: To a suspension of zinc dust in water, add the crude N-nitrosocyclobutylamine. Slowly add concentrated hydrochloric acid, keeping the temperature below 20 °C. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
Work-up: Make the reaction mixture strongly basic with a concentrated solution of sodium hydroxide. Extract the cyclobutylhydrazine with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield cyclobutylhydrazine.
Part B: Cycloaddition to form Methyl 1-Cyclobutyl-1H-pyrazole-3-carboxylate
Materials:
Cyclobutylhydrazine
Methyl 2-(ethoxymethylene)-3-oxobutanoate
Ethanol
Acetic acid (catalytic amount)
Procedure:
Dissolve methyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol.
Add a catalytic amount of acetic acid to the solution.
Add cyclobutylhydrazine dropwise to the reaction mixture at room temperature.
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate.
Diagram 1: Synthetic Pathway to Methyl 1-Cyclobutyl-1H-pyrazole-3-carboxylate
Caption: A two-part synthetic route to the target building block.
Applications in the Synthesis of Bioactive Molecules
The ester functionality at the 3-position of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate serves as a versatile handle for further synthetic transformations. The most common applications involve hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, or direct reduction of the ester to the primary alcohol, which can then be converted to other functional groups.
Amide Coupling Reactions: Accessing a Diverse Chemical Space
The conversion of the methyl ester to an amide is a cornerstone of its application in drug discovery. Amide bonds are prevalent in biologically active molecules, contributing to their structural integrity and ability to form hydrogen bonds with protein targets.
Protocol 2: Hydrolysis of Methyl 1-Cyclobutyl-1H-pyrazole-3-carboxylate and Subsequent Amide Coupling
Part A: Hydrolysis to 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid
Materials:
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF) or Methanol
Water
Hydrochloric acid (HCl)
Procedure:
Dissolve methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate in a mixture of THF (or methanol) and water.
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
Remove the organic solvent under reduced pressure.
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.
Collect the precipitated 1-cyclobutyl-1H-pyrazole-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Part B: Amide Coupling with a Primary or Secondary Amine
Materials:
1-Cyclobutyl-1H-pyrazole-3-carboxylic acid
A primary or secondary amine of choice
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) as a coupling agent.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base.
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent.
Procedure:
Dissolve 1-cyclobutyl-1H-pyrazole-3-carboxylic acid in DMF or DCM.
Add the coupling agent (e.g., HATU or PyBOP) and the base (e.g., DIPEA or TEA).
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
Add the desired primary or secondary amine to the reaction mixture.
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude amide by column chromatography or recrystallization.
Diagram 2: Workflow for Amide Synthesis
Caption: From ester to a diverse library of amides.
Reduction to (1-Cyclobutyl-1H-pyrazol-3-yl)methanol and Further Derivatization
Reduction of the ester provides access to the corresponding primary alcohol, which is a versatile intermediate for the synthesis of a variety of other functional groups, including amines, ethers, and halides.
Protocol 3: Reduction of Methyl 1-Cyclobutyl-1H-pyrazole-3-carboxylate
Materials:
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., LiCl).
Anhydrous tetrahydrofuran (THF) or Methanol.
Anhydrous sodium sulfate (Na₂SO₄)
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure (using LiAlH₄):
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate in anhydrous THF dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-cyclobutyl-1H-pyrazol-3-yl)methanol.
The resulting alcohol can be further functionalized. For example, conversion to the corresponding mesylate or tosylate followed by displacement with sodium azide and subsequent reduction provides access to (1-cyclobutyl-1H-pyrazol-3-yl)methanamine, a valuable building block for further elaboration.
Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Applications
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
C₉H₁₂N₂O₂
180.21
Precursor to carboxylic acids, amides, and alcohols.
1-Cyclobutyl-1H-pyrazole-3-carboxylic acid
C₈H₁₀N₂O₂
166.18
Intermediate for amide coupling reactions.
(1-Cyclobutyl-1H-pyrazol-3-yl)methanol
C₈H₁₂N₂O
152.20
Intermediate for the synthesis of amines, ethers, and other functional groups.
(1-Cyclobutyl-1H-pyrazol-3-yl)methanamine
C₈H₁₃N₃
151.21
Building block for further derivatization in drug discovery.
Conclusion
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel drug candidates. Its straightforward synthesis and the reactivity of its ester functionality provide a gateway to a wide array of pyrazole-based compounds. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutics.
References
RSC Publishing. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Retrieved from [Link]
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
PubChem. (n.d.). (1-cyclobutyl-1h-pyrazol-5-yl)methanamine. Retrieved from [Link]
ChemBK. (2024, April 9). CYCLOBUTYLHYDRAZINE. Retrieved from [Link]
LookChem. (n.d.). Cas 742673-64-9,CYCLOBUTYLHYDRAZINE. Retrieved from [Link]
Google Patents. (2013, August 28). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
Google Patents. (n.d.). US20150225350A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
Faria, J. V., et al. (2017).
Ramsay, R. R., et al. (2018). Pyrazole and its Derivatives: A Review on the Pharmacological Activities.
Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]
RSC Publishing. (2019, July 22). INORGANIC CHEMISTRY. Retrieved from [Link]
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
PubChem. (n.d.). Cyclobutylhydrazine. Retrieved from [Link]
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Orthogonal Purification Strategies for Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Introduction & Mechanistic Context
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS: 2116907-72-1) is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including targeted protein degraders (such as CDK2 degraders) and novel kinase inhibitors[1].
The primary challenge in isolating this intermediate stems from its synthesis. The standard N-alkylation of methyl 1H-pyrazole-3-carboxylate with bromocyclobutane (typically mediated by a weak base like
Cs2CO3
in DMF) inherently produces a mixture of two regioisomers: the desired N1-alkylated product (3-carboxylate) and the N2-alkylated byproduct (often named as the 5-carboxylate due to tautomeric numbering shifts)[1]. Because these isomers possess nearly identical molecular weights and functional groups, their separation requires an orthogonal purification strategy that exploits subtle differences in their dipole moments and hydrophobicity.
As a Senior Application Scientist, I have designed this protocol to be a self-validating system. We will utilize a three-stage purification pipeline—liquid-liquid extraction, normal-phase flash chromatography, and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—to achieve the >99% purity required for sensitive downstream coupling reactions.
Purification Workflow
Workflow for the isolation of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate.
Causality & Rationale: The alkylation reaction is typically run in N,N-Dimethylformamide (DMF). DMF is a high-boiling, polar aprotic solvent that readily solubilizes both organic products and inorganic salts. Standard aqueous washes are insufficient to remove DMF from the organic layer, which will ruin the resolution of subsequent normal-phase chromatography. Washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution alters the partition coefficient, forcing DMF into the aqueous phase while retaining the pyrazole in the organic phase.
Step-by-Step Methodology:
Quench the crude reaction mixture by pouring it into a separatory funnel containing 5 volumes of ice-cold distilled water.
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 3 volumes).
Combine the organic layers and wash sequentially with:
Saturated aqueous
NaHCO3
(1 volume) to neutralize trace acidic byproducts.
Saturated brine (1 volume) to remove bulk water.
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (rotary evaporator bath at 35°C) to yield the crude regioisomer mixture as a viscous oil.
Protocol 2: Normal-Phase Flash Chromatography
Causality & Rationale: The N1-cyclobutyl (3-carboxylate) and N2-cyclobutyl (5-carboxylate) isomers exhibit different polarities. The 5-carboxylate isomer features the ester group adjacent to the alkylated nitrogen, creating localized steric hindrance and altering the molecule's overall dipole moment. Consequently, the target 3-carboxylate is less polar and will elute first on bare silica gel.
Step-by-Step Methodology:
Column Preparation: Equilibrate a pre-packed silica gel cartridge (40-63 µm particle size) with 100% Hexanes.
Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel, or apply it directly as a concentrated liquid band.
Gradient Elution:
0-5 min: Isocratic 100% Hexanes.
5-25 min: Linear gradient from 0% to 30% EtOAc in Hexanes.
Fraction Collection: Monitor absorbance at 254 nm. The target methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate typically elutes between 15-20% EtOAc. The 5-carboxylate isomer will elute later (approx. 25-30% EtOAc).
Pool the fractions containing the first major peak and concentrate under vacuum.
Protocol 3: Preparative RP-HPLC (Final Polishing)
Causality & Rationale: While flash chromatography removes the bulk of the regioisomer, trace amounts of unreacted starting materials or minor isomeric impurities often remain[2]. Preparative RP-HPLC provides the theoretical plates necessary to achieve >99% purity. The addition of 0.1% Formic Acid (FA) to the mobile phase is critical; it ensures the weakly basic pyrazole nitrogen remains consistently protonated, preventing peak tailing and ensuring compatibility with mass spectrometry (MS)[3].
Step-by-Step Methodology:
Instrumentation: Preparative HPLC system equipped with a dual-wavelength UV detector.
Column: C18 Preparative Column (e.g., 21.2 mm × 250 mm, 5 µm).
Gradient: 10% B to 90% B over 20 minutes, followed by a 5-minute isocratic hold at 90% B to wash the column.
Detection: Monitor at 254 nm (primary pyrazole absorbance) and 220 nm (ester carbonyl absorbance).
Recovery: Collect the main peak, freeze-dry (lyophilize) the fractions to remove water, acetonitrile, and volatile formic acid, yielding the pure compound as a solid or highly pure oil.
Quality Control & Analytical Validation
To ensure the protocol is self-validating, the purified intermediate must be subjected to rigorous analytical testing. Residual solvents from the purification steps (e.g., Hexanes, EtOAc) and trace regioisomers are the most common failure points in pyrazole synthesis[2].
Table 1: Analytical Quality Control Parameters
Analytical Technique
Target Parameter
Acceptance Criteria
Scientific Rationale
Analytical RP-HPLC
Chromatographic Purity
> 99.0% (Area Under Curve)
Confirms the complete removal of the 5-carboxylate regioisomer and starting materials.
LC-MS (ESI+)
Mass Confirmation
m/z = [M+H]+ (Target: 181.1)
Validates the molecular weight of the target compound; identifies potential mass-shifted impurities[2].
1H-NMR (400 MHz)
Structural Integrity
Matches predicted shifts; no extraneous peaks.
Confirms the regiochemistry. The pyrazole ring protons (C4, C5) will show distinct coupling constants compared to the 5-carboxylate isomer[4].
Headspace GC
Residual Solvents
< 5000 ppm (EtOAc, Hexanes)
Ensures the intermediate is free of volatile organic compounds (VOCs) that could inhibit downstream organometallic coupling[2].
Technical Support Center: Troubleshooting Aqueous Solubility for Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation challenges associated with highly lipophilic heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation challenges associated with highly lipophilic heterocycles. Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate presents a classic "brick dust" and "grease" problem in aqueous media.
This guide is designed to move beyond basic trial-and-error. Here, we will dissect the mechanistic root of the solubility issue, provide self-validating experimental protocols, and answer the most common troubleshooting questions encountered at the bench.
Diagnostic Overview: The Mechanistic Root of Insolubility
To solve a solubility problem, we must first understand the structural causality behind it. Why is this specific pyrazole derivative so resistant to aqueous dissolution?
Eradication of Hydrogen Bond Donors: The unmodified 1H-pyrazole ring possesses an N-H group capable of donating hydrogen bonds. However, N1-alkylation with a cyclobutyl group completely abolishes this capacity. Furthermore, the carboxylic acid at the C3 position is masked as a methyl ester, removing the second potential H-bond donor.
Steric Bulk and Lipophilicity: The cyclobutyl ring is a highly hydrophobic, sterically demanding moiety. It significantly increases the partition coefficient (LogP) and disrupts the water lattice without offering compensatory polar interactions.
Because the molecule cannot thermodynamically justify disrupting the hydrogen-bonded network of water, it aggregates and precipitates 1.
Excellent candidate for co-solvent stock preparation.
Solubility Enhancement Workflow
Below is the logical decision tree for overcoming the aqueous insolubility of this compound.
Logical overview of solubility enhancement strategies for pyrazole derivatives.
Validated Experimental Protocols
A protocol is only as good as its validation. The methodologies below incorporate self-validating steps to ensure you have achieved a true thermodynamic solution, rather than a deceptive micro-suspension.
Causality: DMSO disrupts the hydrogen-bonding network of water, lowering the dielectric constant of the mixture to better accommodate the lipophilic pyrazole ester 1.
Stock Preparation: Dissolve 10 mg of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate in 100 µL of anhydrous DMSO to create a 100 mg/mL stock.
Aqueous Titration: Dropwise, add 900 µL of your target aqueous buffer (e.g., PBS, pH 7.4) while vortexing continuously to prevent localized supersaturation.
Self-Validation (The Centrifuge Test): Visual clarity is deceptive, as micro-precipitates scatter light poorly. Centrifuge the mixture at 15,000 × g for 15 minutes.
Quantification: Carefully sample 50 µL from the very top of the meniscus and 50 µL from the bottom (just above the tube floor). Analyze both via HPLC-UV. Validation Check: If the peak areas differ by >5%, micro-precipitation has occurred, and the system is a suspension. You must increase the co-solvent ratio.
Protocol B: Host-Guest Complexation with HP-β-Cyclodextrin
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the lipophilic cyclobutyl-pyrazole core, while its hydrophilic exterior ensures aqueous compatibility 2.
Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in deionized water.
Complexation: Add 2 mg of the pyrazole ester per 1 mL of the HP-β-CD solution.
Equilibration: Stir magnetically at 300 rpm for 24 hours at room temperature. Critical Note: Do not use heat to speed this up; heating decreases the binding constant of the inclusion complex.
Self-Validation (Filtration & DLS): Pass the solution through a 0.22 µm PVDF syringe filter. Analyze the filtrate using Dynamic Light Scattering (DLS). Validation Check: A monodisperse peak at ~1-2 nm confirms true complexation. Peaks >100 nm indicate undissolved drug aggregates or micellar artifacts.
Frequently Asked Questions (FAQs)
Q1: Can I increase solubility by adjusting the pH of the aqueous media?A1: No. Unlike 1H-pyrazole-3-carboxylic acid, which can be deprotonated at high pH to form a highly soluble carboxylate salt 3, the methyl ester derivative lacks an ionizable proton. Adjusting pH will not enhance solubility. Furthermore, exposing the compound to pH > 8.5 risks base-catalyzed hydrolysis of the ester back to the free acid, chemically altering your target compound.
Q2: My reaction requires heating the aqueous mixture. Will the compound dissolve then?A2: Heating increases kinetic solubility temporarily. However, upon cooling, the solution will become supersaturated, leading to rapid, uncontrolled crystallization ("crashing out"). If heating is required for a reaction, you must implement a "solvent catch" strategy by adding a co-solvent (e.g., ethanol or acetone) before the reaction cools down 1.
Q3: Why does the compound dissolve initially in DMSO/Water but precipitate after 2 hours?A3: This is a classic manifestation of the Ostwald ripening effect in metastable supersaturated solutions. The initial mixture was kinetically trapped but not at thermodynamic equilibrium. To fix this, you must either reduce the final target concentration of the pyrazole or increase the co-solvent fraction until the solution passes the 24-hour centrifugation validation test (Protocol A).
Q4: What is the best method for in vivo dosing formulations?A4: Avoid high concentrations of DMSO, as it is toxic and causes tissue necrosis in vivo. Rely on host-guest complexation (Protocol B using cyclodextrins) or lipid-based nanoparticle formulations, which are standard bioavailability enhancement techniques for poorly aqueous soluble therapeutics 2.
References
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids
Source: ResearchGate
URL:[Link]
optimizing temperature conditions for methyl1-cyclobutyl-1H-pyrazole-3-carboxylate synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the N-alkylation of methyl 1H-pyrazole-3-carboxylate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the N-alkylation of methyl 1H-pyrazole-3-carboxylate with cyclobutyl electrophiles.
Because cyclobutyl halides are sterically hindered secondary alkylating agents with significant ring strain, this specific transformation is highly sensitive to temperature. Balancing the thermodynamics of the desired
SN2
substitution against the kinetics of undesired
E2
elimination requires precise control.
Mechanistic Insight: The Causality of Temperature and Regioselectivity
The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate presents two primary chemical challenges:
Regioselectivity (N1 vs. N2 Alkylation): Deprotonation of the pyrazole yields an ambident pyrazolate anion. However, the methyl ester at the 3-position provides significant steric shielding over the adjacent N2 nitrogen. Consequently, alkylation is sterically redirected to favor the N1 position[1].
Substitution vs. Elimination (
SN2
vs.
E2
): Cyclobutyl halides undergo
SN2
reactions sluggishly due to steric bulk. If the reaction temperature is elevated too aggressively to force the substitution, the basic conditions will trigger an
E2
elimination, yielding volatile cyclobutene gas and unreacted starting material.
To overcome the slow
SN2
kinetics without raising the temperature to elimination-inducing levels, we utilize the "Cesium Effect." Using Cesium Carbonate (
Cs2CO3
) in a polar aprotic solvent (DMF) generates a highly reactive, "naked" pyrazolate anion due to the large, diffuse charge of the cesium cation. This allows the
SN2
pathway to proceed efficiently at a moderate 50°C[2].
Caption: Competing mechanistic pathways in the N-alkylation of pyrazole-3-carboxylates.
Temperature Optimization Data
The following table summarizes the quantitative impact of temperature on the reaction profile using
Cs2CO3
and bromocyclobutane in DMF (16-hour reaction time).
Temperature
Conversion Rate
N1:N2 Regioselectivity
Elimination Byproduct
Recommendation
20°C (RT)
< 30%
> 99:1
Not Detected
Too slow; sterics inhibit
SN2
.
50°C
> 95%
> 95:5
< 5%
Optimal; balances kinetics and stability.
80°C
> 90%
~ 90:10
~ 25%
Sub-optimal;
E2
elimination increases.
110°C
< 40% (Product)
~ 85:15
> 60%
Avoid; massive loss of electrophile to gas.
Validated Experimental Protocol
This self-validating methodology is adapted from optimized conditions for structurally analogous cyclobutyl pyrazole-3-carboxylates[2].
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add methyl 1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous
Cs2CO3
(1.5 equiv).
Solvation: Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation and formation of the pyrazolate anion[3].
Electrophile Addition: Add bromocyclobutane (1.2 equiv) dropwise via syringe.
Thermal Optimization: Transfer the flask to a pre-heated oil bath set strictly to 50°C . Self-Validation Check: Do not exceed 55°C to prevent the rapid onset of E2 elimination.
Monitoring: Stir the reaction mixture at 50°C for 16 hours. Monitor progression via LC-MS or TLC (typically 3:1 Hexanes:Ethyl Acetate). The desired N1-isomer will typically elute with a higher
Rf
than the highly polar starting material.
Quenching & Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (approx. 5x the reaction volume) to solubilize the DMF and inorganic salts.
Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous
LiCl
(to remove residual DMF) followed by brine.
Purification: Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution 0-30% Ethyl Acetate in Hexanes) to isolate the pure methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate.
Caption: Experimental workflow highlighting the critical 50°C temperature dependency.
Troubleshooting & FAQs
Q: I am observing a large amount of bubbling when I heat the reaction to 80°C, and my LC-MS shows mostly unreacted pyrazole. What is happening?A: The bubbling is cyclobutene gas. At 80°C, the activation energy for the
E2
elimination of bromocyclobutane is breached. The basic carbonate acts on the
β
-hydrogens of the cyclobutyl ring rather than acting as a nucleophile. You must lower the temperature to 50°C[2] and ensure your
Cs2CO3
is finely powdered to maximize the surface area for the
SN2
pathway.
Q: My reaction is too slow at room temperature (20°C). Should I switch to a stronger base like Sodium Hydride (NaH)?A: No. While NaH will rapidly and irreversibly deprotonate the pyrazole[3], the resulting sodium pyrazolate is often less nucleophilic than the cesium pyrazolate due to tighter ion pairing. Furthermore, residual strong base will drastically accelerate the undesired
E2
elimination of the cyclobutyl halide. Stick to
Cs2CO3
and raise the temperature to 50°C.
Q: How can I differentiate the desired N1-isomer (3-carboxylate) from the undesired N2-isomer (5-carboxylate) in my NMR?A: The regiochemistry can be confirmed via 2D NMR (NOESY/ROESY). In the desired 1-cyclobutyl-1H-pyrazole-3-carboxylate, you will observe an NOE correlation between the cyclobutyl methine proton and the pyrazole C5-H (the proton adjacent to the alkylated nitrogen). In the undesired 5-carboxylate isomer, the cyclobutyl methine proton will show an NOE correlation with the C4-H, but the C5 position is blocked by the ester group[1].
Q: I have a base-sensitive functional group on a more complex pyrazole analog. Can I achieve this alkylation without
Cs2CO3
?A: Yes, though it requires changing the electrophile. You can utilize an acid-catalyzed approach by converting cyclobutanol into a cyclobutyl trichloroacetimidate. Treating the pyrazole and the imidate with a catalytic Brønsted acid allows for N-alkylation under completely base-free conditions, though regioselectivity will be governed entirely by sterics rather than anion delocalization[4].
References
Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters
Source: Tetrahedron Letters / Elsevier (via DaneshYari / Semantic Scholar)
URL:[Link]
Degraders of cyclin-dependent kinase 2 (WO2025043225A2)
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates
Source: Organics (MDPI)
URL:[Link]
optimal solvent selection for methyl1-cyclobutyl-1H-pyrazole-3-carboxylate crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of methyl 1-cyclobutyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS: 2116907-72-1).
This compound is a highly valued intermediate in the synthesis of complex pharmaceuticals, including targeted cyclin-dependent kinase 2 (CDK2) degraders [1]. However, its unique structural dichotomy—a highly polar pyrazole-carboxylate core paired with a bulky, lipophilic cyclobutyl ring—often complicates standard crystallization workflows. The following guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity crystalline recovery.
Physicochemical Profiling & Solvent Selection
The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol [2]. The lipophilic cyclobutyl group lowers the crystal lattice energy and melting point compared to simpler pyrazole analogs. Consequently, highly polar solvent/anti-solvent combinations (e.g., Ethanol/Water) often force the compound into a liquid-liquid phase separation (LLPS), resulting in an amorphous "oil" rather than an ordered crystal lattice [3].
To achieve controlled supersaturation, an Ethyl Acetate (EtOAc) / Heptane mixed-solvent system is thermodynamically optimal [4].
Table 1: Solvent Screening Profile for Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Solvent System
Role in Matrix
Boiling Point (°C)
Solubility Profile
Mechanistic Recommendation
Ethyl Acetate (EtOAc)
Primary Solvent
77.1
High at all temperatures
Ideal. Solvates the polar pyrazole core via dipole interactions without excessive hydrogen bonding.
Heptane / Hexanes
Anti-Solvent
98.4 / 68.7
Low at all temperatures
Ideal. Modulates the lipophilic cyclobutyl tail, allowing precise control over the supersaturation curve.
Ethanol (EtOH)
Primary Solvent
78.3
High (Hot), Mod. (Cold)
Suboptimal. Strong hydrogen bonding can inhibit the self-assembly of the pyrazole dimers.
Water
Anti-Solvent
100.0
Insoluble
Avoid. Triggers rapid hydrophobic collapse of the cyclobutyl group, causing immediate "oiling out."
Dichloromethane
Primary Solvent
39.6
Very High
Niche. Useful only for slow-evaporation crystallization for X-ray diffraction studies.
Troubleshooting FAQs
Q1: Why is my compound "oiling out" instead of forming crystals during cooling?Causality: "Oiling out" (LLPS) occurs when the cooling trajectory crosses the binodal curve before reaching the metastable zone for solid nucleation. Because the cyclobutyl group is highly lipophilic, rapid addition of a polar anti-solvent (or cooling too quickly) forces the solute out of the continuous phase as a solute-rich liquid droplet [3].
Solution: Flatten your solubility gradient. Switch to the EtOAc/Heptane system. If oiling out still occurs, reheat the mixture until a single clear phase is restored, add 5% more EtOAc (by volume) to shift the phase boundary, and reduce your cooling rate to
≤0.1
°C/min.
Q2: How do I remove unreacted cyclobutyl bromide and inorganic salts from the N-alkylation step?Causality: The synthesis of this compound typically involves reacting methyl 1H-pyrazole-3-carboxylate with bromocyclobutane in the presence of an inorganic base like
Cs2CO3
[1]. Inorganic salts act as heterogeneous nucleation sites that trap impurities, while unreacted bromocyclobutane acts as a lipophilic plasticizer that prevents crystallization.
Solution: Inorganic salts must be removed via a hot filtration step while the compound is fully dissolved in the primary solvent (EtOAc). The unreacted bromocyclobutane is highly miscible in Heptane; therefore, it will remain in the mother liquor during crystallization. A final wash of the filter cake with cold Heptane completely purges the bromide.
Q3: Can I use spontaneous nucleation, or is seeding required?Causality: Due to the steric hindrance of the cyclobutyl ring, the activation energy for spontaneous lattice formation is high. Relying on spontaneous nucleation often requires deep supercooling, which risks crashing out impurities.
Solution: Seeding is highly recommended. Introducing 0.5% (w/w) of pure seed crystals at the upper boundary of the metastable zone bypasses the primary nucleation energy barrier, promoting controlled crystal growth and excluding impurities from the lattice.
Standard Operating Procedure: Mixed-Solvent Crystallization
This protocol is a self-validating system designed to ensure maximum purity and yield through controlled anti-solvent titration [3, 4].
Step 1: Dissolution & Clarification
Transfer the crude methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate to a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Add minimal hot Ethyl Acetate (approx. 3–5 volumes per gram of crude) and heat to 65 °C until the organic material dissolves.
Validation Check: If the solution remains cloudy, the insolubles are likely residual inorganic bases (
Cs2CO3
). Perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove them.
Step 2: Anti-Solvent Titration
4. Return the clear EtOAc filtrate to 65 °C.
5. Begin dropwise addition of hot Heptane (anti-solvent) under moderate stirring until a faint, persistent turbidity (the cloud point) is reached.
6. Add just enough hot EtOAc (usually 2–5 drops) to restore a perfectly clear solution. You are now exactly at the saturation limit.
Step 3: Nucleation & Aging
7. Remove the heat source and allow the flask to cool naturally to 40 °C.
8. Validation Check: Introduce a few seed crystals. If they dissolve, the solution is undersaturated; allow a small amount of solvent to evaporate. If they remain and begin to grow, the metastable zone has been successfully breached.
9. Continue slow cooling to 25 °C over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 2 hours to maximize yield.
Step 4: Isolation & Verification
10. Isolate the crystalline product via vacuum filtration using a Büchner funnel.
11. Wash the crystal cake with 2 volumes of ice-cold Heptane to displace the mother liquor and purge any residual lipophilic impurities (e.g., bromocyclobutane).
12. Validation Check: Analyze the mother liquor via TLC or HPLC. If the product concentration is
>10%
, the supersaturation was not fully relieved. You may concentrate the mother liquor under vacuum and perform a secondary crop crystallization.
Crystallization Workflow & Decision Matrix
The following diagram maps the logical decision points during the crystallization process, ensuring you can dynamically respond to phase behavior anomalies.
Workflow for mixed-solvent crystallization of pyrazole derivatives.
References
Title: WO2025043225A2 - Degraders of cyclin-dependent kinase 2
Source: Google Patents
URL
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Optimization
Technical Support Center: A Guide to Scaling Batch Production of Methyl 1-Cyclobutyl-1H-pyrazole-3-carboxylate
Introduction Welcome to the technical support center for the batch production of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate. Pyrazole-containing compounds are crucial scaffolds in modern medicinal chemistry, valued fo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for the batch production of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate. Pyrazole-containing compounds are crucial scaffolds in modern medicinal chemistry, valued for their diverse biological activities. However, transitioning a synthetic route from a laboratory flask to a multi-kilogram batch reactor is a non-linear process fraught with challenges.[1][2] Factors like heat transfer, mass transport, and mixing dynamics, which are negligible at the bench scale, become process-defining at the manufacturing scale.[1][2][3]
This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the scale-up of this specific molecule. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Part 1: Proposed Synthetic Pathway & Workflow
A robust and scalable synthesis for 1,3-substituted pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. For the target molecule, a highly reliable route is the reaction of cyclobutylhydrazine with dimethyl acetylenedicarboxylate (DMAD) .[4][5] This approach is favored due to the commercial availability of the starting materials and the typically clean reaction profile.
Reaction Scheme:
The reaction proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring system.
General Process Workflow
The overall production process can be visualized as a sequence of critical operations, each with its own set of challenges during scale-up.
Caption: High-level workflow for batch production of Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during scale-up.
Section 2.1: Reagents and Starting Materials
Q: My cyclobutylhydrazine appears to be degrading upon storage, leading to inconsistent reaction yields. What are the best practices for handling it?
A: Hydrazine and its derivatives are energetic and can be sensitive to air, heat, and contaminants.[6]
Procurement & Storage: Whenever possible, use aqueous solutions of hydrazine (e.g., hydrazine hydrate) as they are less hazardous than the anhydrous form.[7][8] Store all hydrazine derivatives under an inert atmosphere (Nitrogen or Argon), away from heat and light, and separated from oxidizing agents and acids.[9]
Material Compatibility: Ensure all storage and transfer equipment is made of compatible materials like specific stainless steels or glass. Avoid contact with metal oxides (iron, copper) which can catalyze decomposition.[8][9]
Pre-use Check: Before use in a large-scale batch, it is crucial to re-assay the purity of the cyclobutylhydrazine, as degradation can lead to both lower yield and the introduction of new impurities.
Q: I'm seeing batch-to-batch variability. Could my DMAD be the issue?
A: Absolutely. While DMAD is a common reagent, its quality is critical.
Purity: Ensure the DMAD is free from its hydrolysis product, acetylene dicarboxylic acid, which can complicate the reaction and work-up. A simple purity check by GC or NMR is advisable.
Moisture: DMAD is sensitive to moisture. Ensure it is handled under dry conditions to prevent premature reactions.
Supplier Consistency: Inconsistent quality of raw materials from suppliers is a major risk in scaling up.[10] Qualify your suppliers and establish clear specifications for all incoming materials.
Section 2.2: Reaction Execution
Q: My reaction is running much slower at scale than in the lab, and I'm seeing incomplete conversion. What's wrong?
A: This is a classic scale-up challenge related to mixing and heat transfer.[1][2][11]
Mixing Efficiency: Magnetic stirring, effective in a small flask, is inadequate for a large reactor. The reaction may be suffering from poor mixing, creating localized pockets of low reagent concentration.[12] Ensure you are using an appropriate overhead stirrer with an impeller design (e.g., pitched-blade turbine) suitable for the reactor geometry and viscosity of the medium.
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up.[3] If the reaction requires heating to initiate, the larger volume will take significantly longer to reach the target temperature, affecting the overall reaction time.[11]
Addition Rate: If one reagent is added too slowly due to exotherm concerns, the overall concentration may be too low to sustain the reaction rate observed in the lab. You must find a balance between managing the exotherm and maintaining a sufficient reaction rate.
A: Exotherms are one of the most serious safety risks during scale-up.[1][13]
Understand the Energetics: Before scaling, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[13][14] This data is essential for safe process design.
Control Addition: The primary method for controlling an exotherm in a semi-batch process is to control the addition rate of the limiting reagent (in this case, likely DMAD). The rate should be slow enough that the reactor's cooling system can remove the heat generated, maintaining a stable internal temperature.
Cooling Capacity: Ensure your reactor's cooling system is sufficient for the batch size. Have an emergency cooling plan in place.
Section 2.3: Work-up and Isolation
Q: During the aqueous work-up, I'm struggling with a persistent emulsion at the phase interface. How can I break it?
A: Emulsions are common at larger scales due to more vigorous agitation and higher concentrations of trace impurities that can act as surfactants.
Reduce Agitation: During the extraction phase, reduce the stirrer speed to the minimum required for phase contact, avoiding high-shear conditions.
Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often helps to break emulsions.
Solvent Addition: Adding a small amount of a different, less polar organic solvent (if compatible with your process) can sometimes alter the phase dynamics and break the emulsion.
Temperature Change: Gently warming the mixture can sometimes decrease viscosity and help the phases separate, but this must be done with caution depending on the solvent's boiling point.
Section 2.4: Purification
Q: My crystallization process worked perfectly in the lab, but at scale, the product is "oiling out" or crashing out as a fine powder that is difficult to filter. What should I do?
A: Crystallization is highly sensitive to scale-dependent factors like cooling rate, supersaturation, and agitation.[1][15][16]
Control Cooling: A common mistake is cooling the batch too quickly. The slow heat transfer in a large reactor can lead to non-uniform cooling, causing localized high supersaturation where the product "crashes out" instead of forming well-defined crystals.[16] Implement a controlled, linear cooling profile.
Seeding: Never underestimate the power of seeding. Introduce a small amount of pure, crystalline product at the point of metastable supersaturation to encourage controlled crystal growth rather than spontaneous nucleation.
Solvent System: The ideal crystallization solvent system may be different at scale. You may need to adjust the solvent ratios to maintain the desired solubility profile throughout the cooling process.
Agitation: The stirrer speed and type affect crystal size. High shear can lead to crystal breakage and the formation of fines, while insufficient mixing can lead to encrustation on the reactor walls.[17]
Part 3: Scale-Up FAQs
Q: What are the most critical process parameters (CPPs) to monitor for this reaction?
A: For this synthesis, the most critical parameters to monitor and control are:
Temperature: Crucial for controlling reaction rate and preventing side reactions or runaway conditions.[13]
Reagent Addition Rate: The primary tool for managing the reaction exotherm.
Agitation Speed: Essential for ensuring homogeneity and effective heat transfer.
Reaction Concentration: Affects kinetics, viscosity, and impurity profiles.
Cooling Rate during Crystallization: Dictates crystal size, form, and purity.[15]
Q: How do I develop a robust impurity profile for my final product?
A: Impurity profiling is a regulatory requirement and essential for ensuring product quality and safety.[18][19][20][21]
Identify Potential Impurities: List all possible impurities, including unreacted starting materials, reagents, intermediates, by-products (e.g., regioisomers), and degradation products.[20][22]
Develop Analytical Methods: Use a high-resolution technique like HPLC or GC-MS to separate and detect all potential impurities.[22]
Characterize Impurities: For any unknown impurity above the identification threshold (typically >0.1% as per ICH guidelines), it must be structurally characterized.[19]
Track Impurities: Monitor the levels of each impurity from batch to batch to demonstrate process consistency.
Q: What is the single most overlooked safety risk when scaling up a reaction like this?
A:Inadequate understanding of thermal hazards. A small exotherm in the lab can become a dangerous runaway reaction in a large reactor with limited heat removal capacity.[1][13] Always perform a thorough process safety assessment, including reaction calorimetry, before attempting a significant scale-up.[10][14]
Part 4: Experimental Protocol (Illustrative 100g Scale)
Disclaimer: This protocol is for illustrative purposes. All procedures should be risk-assessed and optimized before implementation.
Table 1: Reagent Stoichiometry
Reagent
MW ( g/mol )
Amount (g)
Moles
Equivalents
Cyclobutylhydrazine HCl
124.60
62.3
0.50
1.0
Sodium Bicarbonate
84.01
42.0
0.50
1.0
DMAD
142.11
71.1
0.50
1.0
Toluene
-
500 mL
-
-
Ethyl Acetate
-
500 mL
-
-
Procedure:
Reactor Setup: Charge a 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet with Toluene (250 mL).
Hydrazine Free-Basing: Add Cyclobutylhydrazine HCl (62.3 g) and Sodium Bicarbonate (42.0 g) to the reactor. Stir the slurry at 20-25 °C for 1 hour to free-base the hydrazine.
Reaction Initiation: Cool the reactor jacket to 0-5 °C. Begin stirring the slurry.
DMAD Addition: Prepare a solution of DMAD (71.1 g) in Toluene (250 mL). Add this solution dropwise to the reactor via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. (Critical Exotherm Control Point)
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
In-Process Check (IPC): Take a sample of the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the limiting reagent.
Work-up: Filter the mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 200 mL) and then brine (1 x 200 mL).
Solvent Swap: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a thick oil. Add Ethyl Acetate (100 mL) and reconcentrate to remove residual toluene.
Crystallization: Dissolve the resulting oil in hot Ethyl Acetate (150 mL). Slowly add heptane (300 mL) until the solution becomes cloudy. Cool slowly to room temperature, then cool to 0-5 °C for 2 hours.
Isolation: Collect the resulting crystals by filtration, wash with cold heptane (50 mL), and dry under vacuum at 40 °C to a constant weight.
Part 5: Troubleshooting Decision Logic
Caption: Troubleshooting logic for addressing low reaction yield during scale-up.
References
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Available from: [Link]
Simoes, R. (n.d.). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. Allied Academies. Available from: [Link]
de la Torre, A., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available from: [Link]
Tianming Pharmaceuticals. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Available from: [Link]
Pharma Tutor. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]
Panda, S. S., et al. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Available from: [Link]
Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Available from: [Link]
UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine. Available from: [Link]
Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Available from: [Link]
AIR Unimi. (2016). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. Available from: [Link]
Mande, S. R., et al. (2024, October 15). A Review on Impurity Profiling In Pharmaceutical Substances. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from: [Link]
Aslam, J., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Available from: [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Organ, M. G., et al. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available from: [Link]
Molnár, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]
Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist. Available from: [Link]
Crow, J. M. (2010). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Available from: [Link]
Taylor & Francis. (2008, February 15). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. Available from: [Link]
CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Available from: [Link]
Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Available from: [Link]
DTIC. (n.d.). Safety and Handling of Hydrazine. Available from: [Link]
Union Kitchen. (n.d.). Troubleshooting Common Scale-Up Issues. Available from: [Link]
ACS Publications. (n.d.). Safe chemical reaction scale up. Available from: [Link]
KAUST Health & Safety. (n.d.). Scale up reactions Guideline. Available from: [Link]
methyl1-cyclobutyl-1H-pyrazole-3-carboxylate vs methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate reactivity
As a Senior Application Scientist specializing in heterocyclic building blocks and late-stage functionalization, I frequently guide medicinal chemistry teams through the nuanced selection of N-alkyl substituents. While o...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in heterocyclic building blocks and late-stage functionalization, I frequently guide medicinal chemistry teams through the nuanced selection of N-alkyl substituents. While often viewed merely as lipophilic placeholders, the choice between a cyclobutyl and a cyclopentyl ring on a pyrazole core fundamentally alters the molecule's thermodynamic profile, synthetic tractability, and pharmacokinetic fate.
Recent literature highlights the utility of these exact N1-cycloalkyl pyrazole motifs in the structure-based discovery of potent, orally bioavailable bromodomain and extra-terminal (BET) inhibitors[1]. Commercially available building blocks such as methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate (CAS: 1006319-34-1) and methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS: 2116907-72-1)[2] serve as excellent starting points for these structure-activity relationship (SAR) campaigns.
This guide provides an objective, data-driven comparison of their reactivity, supported by field-proven experimental protocols.
Thermodynamic & Conformational Profiling
The reactivity differences between these two pyrazole carboxylates stem directly from the geometric and electronic properties of their N1-substituents:
Steric Volume & Conformation: The cyclopentyl group adopts a highly flexible "envelope" conformation, creating a larger dynamic steric shadow (hydrodynamic radius) around the pyrazole core. In contrast, the cyclobutyl group is locked in a more rigid, puckered conformation, presenting a smaller steric profile.
Ring Strain & C-H Bond Strength: The cyclobutyl ring possesses significant ring strain (~26.3 kcal/mol) compared to the nearly strain-free cyclopentyl ring (~6.2 kcal/mol). This strain increases the s-character of the cyclobutyl C-H bonds, raising their Bond Dissociation Energy (BDE). As a result, the cyclobutyl group is highly resistant to radical abstraction and oxidative metabolism.
Quantitative Performance Data
The following table summarizes the comparative reactivity metrics observed during standard derivatization and biological screening workflows.
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and reaction success.
Base-Catalyzed Saponification (Ester Hydrolysis)
Objective: Convert the C3-methyl ester to the corresponding carboxylic acid for downstream amide coupling.
Protocol: Dissolve the pyrazole ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2–2.5 hours. Acidify the mixture with 1M HCl to pH 3-4. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Causality & Self-Validation: Why this specific solvent mixture? THF solubilizes the lipophilic pyrazole, water dissolves the LiOH, and methanol acts as a phase-transfer bridge, ensuring a homogeneous reaction. This prevents the erratic kinetics of biphasic systems. The reaction is intrinsically self-validating: acidification to pH 3-4 selectively drives the newly formed, protonated carboxylic acid into the organic phase during extraction, leaving unreacted LiOH and highly polar impurities in the aqueous waste. The cyclobutyl derivative hydrolyzes slightly faster (2.0h vs 2.5h) due to its smaller steric shadow, allowing the hydroxide nucleophile easier access to the C3 carbonyl.
Objective: Install a bromine atom at the C4 position for subsequent Suzuki-Miyaura cross-coupling.
Protocol: Dissolve the pyrazole ester (1.0 eq) in anhydrous DMF. Cool to 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq) in small portions. Warm to room temperature and stir for 4 hours. Quench with water, extract with EtOAc, wash extensively with brine, dry, and concentrate.
Causality & Self-Validation: The pyrazole core is electron-rich at C4, making it an ideal nucleophile for the bromonium ion generated by NBS. DMF is chosen because it stabilizes this ionic intermediate. Starting at 0 °C prevents oxidative degradation of the cycloalkyl rings. The process is visually self-validating: the initial yellow tint of NBS fades as the active bromine is consumed. Complete conversion is verified by TLC (UV activity at 254 nm). The cyclopentyl derivative exhibits a slightly lower yield (89% vs 94%) because its flexible envelope conformation occasionally blocks the optimal trajectory for electrophilic attack at C4.
In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: Assess the vulnerability of the N1-cycloalkyl group to CYP450-mediated oxidation.
Protocol: Incubate the compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C. Take aliquots at 0, 15, 30, 45, and 60 minutes. Quench with cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.
Causality & Self-Validation: The cyclopentyl ring is a known metabolic soft spot; CYP450 enzymes readily abstract a hydrogen atom from its C3' position due to a low BDE and favorable active-site binding geometry. Conversely, the high ring strain of the cyclobutyl group increases the s-character of its C-H bonds, significantly raising the energy barrier for hydrogen abstraction. This assay is self-validating through two mechanisms: the internal standard normalizes any LC-MS/MS ionization variations, and a parallel control incubation without NADPH confirms that any observed degradation is strictly CYP450-dependent.
Visualizing Reactivity & Metabolic Pathways
Figure 1: Comparative workflow for hydrolysis, bromination, and metabolic stability assays.
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Executive Summary In modern drug discovery, N-alkylated pyrazole-3-carboxylates—specifically methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS 2116907-72-1)—serve as critical synthetic building blocks. They are frequent...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, N-alkylated pyrazole-3-carboxylates—specifically methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS 2116907-72-1)—serve as critical synthetic building blocks. They are frequently utilized to introduce lipophilic, metabolically stable motifs into pharmacophores targeting kinase inhibition and cannabinoid receptor modulation. For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, the accurate structural characterization and differentiation of these motifs from closely related isomers (e.g., cyclopentyl or sec-butyl analogs) is paramount.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound, detailing the thermodynamic causality behind its fragmentation pathways.
Mechanistic Fragmentation Pathways: The Causality of Ion Dissociation
Understanding the gas-phase behavior of N-alkylated pyrazole-3-carboxylates is essential for accurate spectral interpretation and metabolite identification. The fragmentation is primarily driven by the lability of two functional groups: the N1-cyclobutyl ring and the C3-methyl ester.
Electrospray Ionization (ESI-CID)
Under positive ESI, protonation occurs preferentially at the basic N2 nitrogen of the pyrazole core. Collision-Induced Dissociation (CID) strictly follows the even-electron rule. The most thermodynamically favored pathway is the elimination of the cyclobutyl group. The protonated N2 facilitates a concerted hydrogen transfer from the cyclobutyl ring, resulting in the neutral loss of cyclobutene (C₄H₈, -56 Da) to yield the protonated methyl 1H-pyrazole-3-carboxylate at m/z 125. Concurrently, the methyl ester undergoes a characteristic loss of methanol (CH₃OH, -32 Da) to form a highly stabilized acylium ion at m/z 149.
Electron Ionization (EI)
In contrast, 70 eV EI generates a radical cation [M]⁺• at m/z 180. Radical-driven fragmentation dominates, leading to the homolytic cleavage of the ester alkoxy group (loss of •OCH₃, -31 Da) to yield an m/z 149 even-electron cation. The pyrazole core itself can undergo ring contraction and expulsion of HCN (-27 Da) or N₂ (-28 Da), a [1].
ESI-CID fragmentation pathway of protonated methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate.
Product Performance Comparison: LC-ESI-MS/MS vs. GC-EI-MS
When selecting an analytical platform for screening pyrazole-3-carboxylate building blocks, researchers must balance sensitivity, structural elucidation power, and throughput. LC-ESI-MS/MS is generally superior for intact molecular identification and isomer differentiation via specific neutral losses, whereas GC-EI-MS provides highly reproducible spectral fingerprints for library matching.
Performance Metric
LC-ESI-MS/MS (Q-TOF / Triple Quadrupole)
GC-EI-MS (Single Quadrupole)
Primary Ionization Species
Even-electron [M+H]⁺ (m/z 181)
Radical cation[M]⁺• (m/z 180)
Dominant Fragmentation
N-dealkylation (-C₄H₈), Ester cleavage (-CH₃OH)
Alkoxy radical loss (•OCH₃), Core ring opening
Isomer Differentiation
Excellent (via specific CID neutral losses)
Moderate (EI spectra of isomers can be highly similar)
Limit of Detection (LOD)
0.1 - 1 ng/mL (High sensitivity for basic nitrogens)
10 - 50 ng/mL
Throughput
High (2-5 min UHPLC gradients)
Medium (10-15 min GC gradients)
Validating Structural Analogs: A Self-Validating System
To ensure absolute trustworthiness in structural assignments, your analytical protocol must be a self-validating system. This is achieved by cross-analyzing structurally homologous alternatives.
When comparing methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate to its analog, methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, or the core [2]:
Precursor Ion Shift: The cyclopentyl analog exhibits an [M+H]⁺ at m/z 195 (+14 Da, representing one additional CH₂ unit).
Diagnostic Neutral Loss: Under identical CID conditions, the cyclopentyl derivative loses cyclopentene (C₅H₁₀, -70 Da), yielding the exact same diagnostic product ion at m/z 125.
This parallel thermodynamic behavior definitively validates the N-dealkylation mechanism and serves as an orthogonal diagnostic tool for identifying N1-alkyl substitutions in unknown pyrazole libraries.
Standardized Experimental Protocols
Standardized mass spectrometry analytical workflow for pyrazole derivative profiling.
Sample Preparation: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: The addition of formic acid ensures abundant protonation ([M+H]⁺) at the pyrazole N2 position prior to ESI droplet desolvation, maximizing signal intensity.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
Causality: The lipophilic cyclobutyl group ensures strong retention on the reversed-phase column, allowing baseline separation from more polar synthetic impurities (like unreacted pyrazole-3-carboxylic acid).
Source Optimization: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 10 L/min.
Tandem MS (CID) Acquisition: Isolate the precursor ion m/z 181.1 in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon collision gas in Q2. Scan Q3 from m/z 50 to 200.
Causality: Ramping the CE captures both low-energy dissociation pathways (loss of methanol) and high-energy pathways (cyclobutyl ring elimination) in a single spectral acquisition.
System Validation: Run the cyclopentyl analog (m/z 195.1) under identical conditions to confirm the parallel neutral loss of 70 Da.
Protocol B: GC-EI-MS (Library Fingerprinting)
Sample Preparation: Dilute the stock solution to 10 µg/mL in MS-grade hexane.
Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Utilize a temperature program starting at 80°C (hold 1 min), ramping to 280°C at 20°C/min.
Ionization & Acquisition: Utilize standard 70 eV electron ionization with the source temperature maintained at 230°C. Acquire data in full scan mode from m/z 40 to 300, comparing the resulting fragmentation pattern against established [3].
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link][1]
Methyl 1H-pyrazole-3-carboxylate (CID 565662). PubChem, National Center for Biotechnology Information. Available at:[Link][2]
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at:[Link][3]
Comprehensive FT-IR Characterization Guide: Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate vs. Structural Analogs
As a Senior Application Scientist in pharmaceutical characterization, I frequently utilize Fourier-Transform Infrared (FT-IR) spectroscopy as a frontline technique for the rapid structural verification of heterocyclic in...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical characterization, I frequently utilize Fourier-Transform Infrared (FT-IR) spectroscopy as a frontline technique for the rapid structural verification of heterocyclic intermediates. In drug development, methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS: 2116907-72-1) is a highly valued scaffold. The cyclobutyl moiety provides unique steric bulk and lipophilicity that often improves metabolic stability compared to simpler alkyl analogs, while the ester group serves as a crucial synthetic handle or prodrug moiety.
This guide objectively compares the FT-IR spectral performance of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate against its common synthetic alternatives and precursors: 1-cyclobutyl-1H-pyrazole-3-carboxylic acid (the unesterified precursor) and methyl 1-methyl-1H-pyrazole-3-carboxylate (a less sterically hindered analog).
Mechanistic Principles of Pyrazole FT-IR Spectra
To accurately interpret the FT-IR spectrum of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate, we must understand the physical causality behind its vibrational modes:
Conjugated Ester Carbonyl (C=O) Shift: In an isolated, aliphatic ester, the C=O stretch typically appears around 1740 cm⁻¹. However, in this molecule, the ester carbonyl is directly attached to the aromatic pyrazole ring. The
π
-electrons of the pyrazole system delocalize into the
π∗
antibonding orbital of the carbonyl group. This conjugation reduces the double-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower wavenumber (typically ~1720–1730 cm⁻¹)[1].
Cyclobutyl Ring Strain Effects: The cyclobutane ring possesses a C-C-C bond angle of ~90°, deviating significantly from the ideal 109.5° tetrahedral angle. To accommodate this strain, the internal C-C bonds utilize more p-character, forcing the exocyclic C-H bonds to adopt higher s-character. Higher s-character results in a shorter, stiffer bond. Consequently, the aliphatic C-H stretching frequencies of the cyclobutyl group are shifted to higher wavenumbers (~2985 cm⁻¹) compared to standard, unstrained alkyl chains (~2950 cm⁻¹).
Pyrazole Ring Vibrations: The coupling of C=C and C=N stretching modes within the heteroaromatic system produces a distinct set of sharp, strong bands in the 1400–1550 cm⁻¹ region, which act as the fingerprint for the intact pyrazole core[2].
Comparative Spectral Analysis
The following table summarizes the quantitative FT-IR data, allowing for direct objective comparison between the target compound and its structural alternatives. This data is critical for identifying incomplete reactions (e.g., residual acid) or incorrect starting materials (e.g., N-methyl instead of N-cyclobutyl).
Alternative 1: 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid
Alternative 2: Methyl 1-methyl-1H-pyrazole-3-carboxylate
Diagnostic Significance
O-H Stretch
Absent
3300–2500 cm⁻¹ (Broad)
Absent
Differentiates the ester product from an unreacted acid precursor[3].
C=O Stretch
~1725 cm⁻¹ (Conjugated Ester)
~1690 cm⁻¹ (Conjugated Acid)
~1725 cm⁻¹ (Conjugated Ester)
Confirms esterification; conjugation lowers the frequency from standard aliphatic esters.
Aliphatic C-H
~2985, 2940, 2870 cm⁻¹
~2985, 2940 cm⁻¹
~2950, 2850 cm⁻¹
High-frequency cyclobutyl C-H distinguishes the target from the simple N-methyl analog.
Pyrazole C=N/C=C
~1540, 1450 cm⁻¹
~1545, 1455 cm⁻¹
~1540, 1450 cm⁻¹
Validates the intact heteroaromatic pyrazole core across all analogs.
C-O Stretch
~1220, 1150 cm⁻¹
~1250 cm⁻¹
~1220, 1150 cm⁻¹
Confirms the presence of the ester linkage (asymmetric/symmetric C-O-C stretch).
Diagnostic Decision Tree
When analyzing an unknown pyrazole derivative batch, the following logical workflow ensures accurate structural assignment based on the presence or absence of key functional group frequencies.
Caption: Diagnostic FT-IR decision tree for differentiating methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate.
Self-Validating Experimental Protocol: ATR-FTIR
To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates built-in self-validation steps.
Phase 1: System Readiness Test (SRT)
Calibration Check: Before analyzing the pyrazole derivative, acquire a spectrum of a standard polystyrene calibration film.
Validation: Verify that the aromatic C-H stretch at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ are within ±1 cm⁻¹ of their certified values. Causality: This confirms that the interferometer's HeNe laser frequency is accurately calibrated, ensuring the reliability of the subsequent peak assignments.
Phase 2: Spectral Acquisition
Background Profiling: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This profiles ambient H₂O and CO₂. The system will automatically ratio the sample spectrum against this background to eliminate environmental artifacts.
Sample Application: Place ~2–5 mg of solid methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate directly onto the center of the ATR crystal.
Pressure Application: Engage the pressure anvil until the software indicates optimal contact pressure (typically ~80 in-oz for a diamond ATR). Causality: Consistent pressure ensures a uniform optical pathlength and prevents peak distortion caused by poor crystal-to-sample contact.
Scanning: Acquire the sample spectrum using 32 co-added scans at 4 cm⁻¹ resolution over a range of 4000–400 cm⁻¹.
Phase 3: Data Processing
ATR Correction: Apply an ATR correction algorithm via the spectrometer software. Causality: In ATR-FTIR, the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). This artificially inflates the intensity of peaks in the fingerprint region. ATR correction normalizes these intensities, allowing for direct, accurate comparison with standard transmission-based spectral libraries.
Caption: Step-by-step self-validating FT-IR spectral acquisition and processing workflow.
References
Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents
Source: PubMed (nih.gov)
URL: [Link]
Title: 1H–pyrazole–3–carboxylic acid: Experimental and computational study
Source: ResearchGate
URL: [Link]
Title: Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides
Source: Asian Journal of Chemistry
URL: [Link]
Navigating the Toxicological Landscape of Pyrazole-Based Compounds: A Comparative Guide for Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, analgesic, a...
Author: BenchChem Technical Support Team. Date: April 2026
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] However, the introduction of any new chemical entity into the drug development pipeline necessitates a thorough and rigorous evaluation of its toxicological profile. This guide provides a comparative analysis of the potential toxicity of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate, a novel investigational compound, against the broader class of pyrazole-containing molecules. By synthesizing data from preclinical toxicology studies and outlining robust experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the safety assessment of this important class of compounds.
The Spectrum of Pyrazole-Associated Toxicities: A Mechanistic Overview
The toxicity of pyrazole derivatives is not a monolithic entity; it is highly dependent on the specific molecular structure, including the nature and position of substituents on the pyrazole ring.[5] Nevertheless, several key toxicological liabilities have been associated with this class of compounds, providing a framework for a comparative risk assessment.
Hepatotoxicity: The Role of Cytochrome P450 Induction
A significant concern with some pyrazole compounds is their potential to induce liver injury.[6] Mechanistically, this is often linked to the induction of cytochrome P450 enzymes, particularly CYP2E1.[6][7] Pyrazole administration can lead to increased CYP2E1 activity, which in turn can enhance the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent hepatocyte damage.[6][7] This is particularly relevant in the context of co-exposure to other agents that can potentiate this effect, such as TNF-α.[7][8]
Simplified Pathway of Pyrazole-Induced Hepatotoxicity
Caption: Simplified signaling pathway of pyrazole-induced hepatotoxicity.
Genotoxicity and Cytotoxicity
Certain novel pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][9]triazine sulfonamides have demonstrated genotoxic potential, inducing DNA damage in cancer cell lines.[9] The mechanism often involves the generation of DNA adducts or the induction of chromosomal aberrations. It is crucial to note that this genotoxicity can be cell-type specific, with some compounds showing selectivity for cancer cells over normal cells.[9]
Cytotoxicity, or the ability of a compound to kill cells, is another important parameter. Many pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, often with the goal of developing new anticancer agents.[10][11][12][13][14][15] The MTT assay is a commonly employed method for assessing in vitro cytotoxicity.[10][16]
Mitochondrial Toxicity
Recent studies have highlighted the potential for some pyrazole derivatives to exert their toxicity through the inhibition of mitochondrial respiration. A series of 1-methyl-1H-pyrazole-5-carboxamides, while showing low cytotoxicity in standard in vitro assays, exhibited significant acute toxicity in mice, which was later correlated with a dose-dependent inhibition of mitochondrial function.[17][18] This underscores the importance of incorporating specific mitochondrial toxicity assays early in the drug discovery process.
Comparative Toxicity Profile: Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate in Context
Direct toxicological data for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is not extensively available in the public domain. However, by examining structurally related compounds, we can infer a potential toxicity profile and outline a robust testing strategy.
Inferred from safety data for structurally similar compounds like 5-cyclobutyl-1H-pyrazole-3-carboxylic acid and methyl 1H-pyrazole-3-carboxylate.[19][20][21]
Pyrazole (unsubstituted)
Hepatotoxicity, Genotoxicity (in some contexts).
Induction of CYP2E1 leading to oxidative stress.[6][7][22] Can increase the mutagenicity of other compounds.[22][23]
4-Methylpyrazole
Low systemic toxicity at therapeutic doses.
Used as an antidote for methanol poisoning due to its inhibition of alcohol dehydrogenase.[24]
1-Methyl-1H-pyrazole-5-carboxamides
Acute mammalian toxicity due to mitochondrial respiration inhibition.
Demonstrated in vivo toxicity in mice despite low in vitro cytotoxicity in standard assays.[17][18]
Cardiovascular risks, Gastrointestinal side effects.
Well-documented in clinical use.
Recommended Experimental Workflows for Toxicity Assessment
To comprehensively evaluate the toxicological profile of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate and compare it to other pyrazoles, a tiered approach incorporating both in vitro and in vivo assays is recommended.
General Workflow for Preclinical Toxicity Testing of a Novel Pyrazole Compound
Caption: A tiered experimental workflow for assessing the toxicity of a novel pyrazole compound.
Detailed Experimental Protocols
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate and a reference pyrazole compound in culture medium. Add the compounds to the cells and incubate for 24, 48, and 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Treatment: Treat cells (e.g., human lymphocytes) with varying concentrations of the test compound for a defined period.
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm.
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and then apply an electric field.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
Visualization and Scoring: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using appropriate software.
Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., Wistar rats) to the laboratory conditions for at least 5 days.
Dosing: Administer the test compound orally or via the intended clinical route at a starting dose level. Use a stepwise procedure with a limited number of animals per step.
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
Body Weight and Necropsy: Record body weights at specified intervals. At the end of the study, perform a gross necropsy on all animals.
Data Analysis: Determine the LD50 (if possible) and identify the target organs of toxicity.
Conclusion
The toxicological profile of pyrazole-containing compounds is diverse and highly structure-dependent. While methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate presents a promising scaffold for therapeutic development, a comprehensive and systematic toxicological evaluation is paramount. Based on the available data for structurally related pyrazoles, a focused investigation into potential hepatotoxicity, genotoxicity, and mitochondrial toxicity is warranted. By employing the robust experimental workflows and protocols outlined in this guide, researchers can effectively characterize the safety profile of this novel compound, enabling informed decision-making in the drug development process. This diligent approach will ultimately contribute to the development of safer and more effective medicines.
References
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Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5859-5881.
Lu, Y., & Cederbaum, A. I. (2008). CYP2E1 and oxidative liver injury by alcohol. Free Radical Biology and Medicine, 44(5), 723-738.
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Griciute, L. (1988). The effect of pyrazole, phenobarbital, ethanol and 3-methylcholanthrene pretreatment on the in vivo and in vitro genotoxicity of N-nitrosopyrrolidine. Carcinogenesis, 9(6), 1001-1005.
Kamel, R., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8207-8221.
Sharma, V., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.
Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(S2), 313S-317S.
de Oliveira, M. R., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Journal of Pharmacy and Pharmacology, 67(10), 1396-1407.
Abdel-Moneim, A. M., et al. (2021). Pyrazole potentiates TNFα hepatotoxicity and oxidative stress in mice. Journal of Biochemical and Molecular Toxicology, 35(8), e22823.
Sharma, V., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.
Thompson, H. J., et al. (2015). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. Cancer Chemotherapy and Pharmacology, 76(2), 305-315.
Blomstrand, R., & Theorell, H. (1970). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 67(1), 407-414.
Khedkar, P. M., et al. (2018). Acute toxicity testing of synthesized pyrazoline derivatives in adult zebrafish. International Journal of Pharmaceutical Sciences and Research, 9(1), 277-281.
Khedkar, P. M., et al. (2018). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH.
Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
Khalilullah, H., et al. (2012). Synthesis and antihepatotoxic activity of 5-(2,3-dihydro-1,4-benzodioxane-6-yl)-3-substituted-phenyl-4,5-dihydro-1 H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(16), 5278-5281.
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 12(8), 3195-3220.
Sagam, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
Al-Amiery, A. A., et al. (2016). New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines. Research Journal of Pharmacy and Technology, 9(7), 895-899.
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Ravula, P., et al. (2019). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
de Faria, A. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649699.
Alam, M. S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758.
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Ghorab, M. M., et al. (2014). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 61(3), 569-580.
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X-Ray Crystallography Data for Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate: A Comparative Structural Guide for Drug Discovery
Executive Summary In modern Structure-Based Drug Design (SBDD), the precise 3D spatial orientation of building blocks dictates the success of lead optimization. Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS: 2116907...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern Structure-Based Drug Design (SBDD), the precise 3D spatial orientation of building blocks dictates the success of lead optimization. Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (CAS: 2116907-72-1) has emerged as a highly valuable scaffold in medicinal chemistry[1]. While open-chain alkyls (like isopropyl) or larger rings (like cyclopentyl) are common, the cyclobutyl variant offers a unique balance of metabolic stability, restricted conformational flexibility, and specific vector projection.
This guide provides an in-depth comparative analysis of the crystallographic and physicochemical properties of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate against its structural alternatives, equipping drug development professionals with the data necessary to make informed scaffold-hopping decisions.
Crystallographic & Conformational Analysis
Understanding the exact atomic coordinates of pyrazole-3-carboxylates is critical for mapping pharmacophores. X-ray crystallographic studies of related pyrazole-3-carboxylate derivatives reveal highly conserved structural motifs[2].
The Pyrazole-Carboxylate Coplanarity
X-ray diffraction data consistently demonstrates that the methyl carboxylate group at the C3 position maintains strict coplanarity with the pyrazole core. The torsion angle (N2-C3-C(=O)-O) typically resides between 173° and 180° [2].
Causality: This planar geometry is driven by extended
π
-conjugation between the aromatic pyrazole ring and the carbonyl group. In a protein binding pocket, this rigid, flat surface is ideal for engaging in parallel or edge-to-face
π−π
stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp).
The N1-Cyclobutyl Puckering Geometry
The defining feature of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is its N1-substituent. Unlike the highly flexible isopropyl group, the cyclobutyl ring adopts a "puckered" or butterfly conformation in the crystal lattice to relieve torsional strain (Pitzer strain) between adjacent methylene groups.
Causality: The puckering angle (typically ~25–30°) forces the C-H bonds into pseudo-axial and pseudo-equatorial positions. When this building block is incorporated into a drug candidate, the cyclobutyl ring projects its bulk orthogonally to the pyrazole plane. This specific exit vector allows the molecule to deeply occupy tight, lipophilic sub-pockets (such as the "selectivity pocket" in kinase hinge regions) more effectively than the flatter cyclopentyl envelope conformation.
Comparative Performance in Drug Discovery
To objectively evaluate methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate, we must compare it against its closest commercially available alternatives: the isopropyl and cyclopentyl derivatives.
Property / Metric
Methyl 1-isopropyl-1H-pyrazole-3-carboxylate
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
Steric Bulk (A-value approx.)
2.15 kcal/mol
~1.90 kcal/mol
~2.20 kcal/mol
Lipophilicity (clogP)
~1.5
~1.8
~2.2
Ring Conformation
Highly flexible (rotatable)
Puckered (butterfly, ~30° angle)
Envelope (dynamic pseudorotation)
Metabolic Stability
Low (susceptible to
ω
-oxidation)
High (C-H bonds strengthened by ring strain)
Moderate (prone to hydroxylation)
Crystallographic N1-Vector
Diffuse (multiple conformers)
Highly directional (restricted rotation)
Broad spatial occupancy
Ideal SBDD Application
Fragment screening libraries
Kinase inhibitors (hinge-binding)
GPCR ligands (deep hydrophobic pockets)
Data synthesized from crystallographic evidence of N-alkylated pyrazoles[3] and standard physicochemical modeling.
Experimental Methodologies
The following protocols detail the acquisition of X-ray data and the downstream synthetic utilization of this building block. Every step is designed as a self-validating system to ensure reproducibility and scientific integrity.
To obtain high-resolution atomic coordinates of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate, macroscopic defect-free crystals must be grown and analyzed.
Crystal Growth via Vapor Diffusion:
Dissolve 50 mg of the compound in a minimal volume (approx. 0.5 mL) of ethyl acetate (EtOAc) in a 2-dram vial.
Place this vial inside a larger 20 mL vial containing 3 mL of hexanes. Seal the outer vial and store at 4 °C for 72 hours.
Causality: The slow, temperature-controlled diffusion of the anti-solvent (hexanes) into the EtOAc minimizes rapid nucleation. This thermodynamic control promotes the growth of large, single crystals rather than microcrystalline powder.
Mounting and Cryocooling:
Select a translucent crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized microscope. Mount it on a nylon loop using Paratone-N oil.
Flash-freeze the crystal in a liquid nitrogen stream at 100 K .
Causality: Cryocooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots and is absolutely critical for accurately resolving the puckering amplitude of the cyclobutyl ring, which might otherwise appear disordered at room temperature[3].
Data Collection and Refinement:
Collect data using a diffractometer equipped with Mo K
α
radiation (
λ
= 0.71073 Å).
Solve the structure using intrinsic phasing and refine on
F2
using full-matrix least-squares.
Causality: Refining on
F2
ensures that all data (including weak reflections) are used, providing a statistically robust model of the anisotropic displacement parameters for all non-hydrogen atoms.
Protocol 2: Saponification for Library Generation
To utilize this building block in drug discovery, the methyl ester must be hydrolyzed to a carboxylic acid for subsequent amide coupling.
Biphasic Reaction Setup:
Dissolve 1.0 equivalent of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.
Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H
2
O) and stir at room temperature for 4 hours.
Causality: THF fully solubilizes the lipophilic cyclobutyl-pyrazole core, while water dissolves the inorganic hydroxide. This creates a miscible, homogenous environment that maximizes the collision frequency between the hydroxide nucleophile and the ester carbonyl.
Self-Validating Workup:
Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether (discard the ether layer to remove unreacted starting material).
Acidify the aqueous layer with 1M HCl dropwise until the pH reaches 2.0. A white precipitate will form.
Extract the aqueous layer with EtOAc (3 × 20 mL), dry over Na
2
SO
4
, and concentrate.
Causality: This workup is self-validating. At pH > 7, the product is a water-soluble lithium carboxylate. By dropping the pH to 2.0 (below the pKa of the pyrazole-3-carboxylic acid, ~3.5), the molecule becomes fully protonated and neutral, forcing it to partition entirely into the organic (EtOAc) phase. A high yield at this step guarantees successful hydrolysis.
Structural Integration in Drug Design
The crystallographic data obtained from Protocol 1 directly informs the computational workflows used to design new therapeutics. The logical progression from raw X-ray data to in vitro screening is mapped below.
MDPI. "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molbank 2012.[Link]
ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry 2022.[Link]
As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific handling, segregation, and disposal requirements for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate . In dru...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific handling, segregation, and disposal requirements for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate . In drug discovery and pharmaceutical development, heterocyclic organic esters like pyrazole derivatives are invaluable building blocks. However, their unique chemical stability and potential toxicological profiles demand rigorous, self-validating safety protocols to protect both laboratory personnel and the environment.
This guide provides step-by-step, causally grounded methodologies for the proper disposal of this compound, ensuring full compliance with environmental regulations while fostering a culture of uncompromising laboratory safety.
Chemical Profiling & Hazard Causality
To safely dispose of any chemical, we must first understand the "why" behind its hazard profile. Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is an organic ester containing a stable pyrazole ring.
Toxicological Causality: Like many pyrazole derivatives, this compound acts as a localized irritant to the skin, eyes, and respiratory tract[1]. When in solution, the solvent acts as a carrier, increasing the rate of dermal absorption.
Environmental Causality: The N-N bond within the pyrazole ring is highly stable and resists standard biological degradation in municipal wastewater treatment plants[2]. Discharging this compound down the drain risks long-term aquatic toxicity[1].
Thermal Causality: Because it is a non-halogenated organic compound, it is highly combustible. When exposed to extreme heat, it breaks down into volatile organic compounds (VOCs) and nitrogen oxides (NOx)[3]. Therefore, specialized high-temperature incineration is the only acceptable method of final destruction[1][3].
Quantitative Data & Waste Classification
Before initiating disposal, personnel must classify the waste stream. The table below summarizes the critical quantitative and logistical data required for proper Environmental Protection Agency (EPA) manifesting and Resource Conservation and Recovery Act (RCRA) compliance[4].
Property
Value
Operational Relevance & Causality
Chemical Name
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Target compound identification for waste labeling.
CAS Registry Number
2116907-72-1
Essential for accurate SDS tracking and waste manifesting[5].
Molecular Formula
C9H12N2O2
Confirms the absence of halogens; dictates segregation into the Non-Halogenated stream.
Molecular Weight
180.21 g/mol
Used for stoichiometric calculations when neutralizing reactive mixtures[6].
EPA Waste Category
Non-Halogenated Organic Waste
Prevents the formation of toxic dioxins, which occurs if mistakenly mixed with halogens[2].
Primary Destruction
High-Temperature Incineration
Extreme heat (>1000°C) is required to fully cleave the stable heterocyclic N-N bonds[3].
Step-by-Step Disposal Methodology
This self-validating protocol ensures that every action has a verifiable safety checkpoint. Do not deviate from this sequence.
Phase 1: Preparation and PPE Verification
Don Appropriate PPE: Equip standard laboratory PPE, including a flame-resistant lab coat, chemical-splash goggles, and heavy-duty nitrile gloves.
Causality: Nitrile provides a superior barrier against organic esters compared to latex, preventing dermal penetration of the pyrazole derivative[1].
Verify Ventilation: Ensure all waste transfer occurs inside a certified, actively flowing chemical fume hood.
Causality: Prevents the inhalation of aerosolized ester particulates or solvent vapors.
Phase 2: Waste Segregation and Containment
Determine Physical State:
If Solid (Powder/Residue): Collect using a static-free spatula and place into a dedicated solid hazardous waste container.
If Liquid (Dissolved in Solvent): Ensure the solvent is non-halogenated (e.g., DMSO, Methanol, Ethyl Acetate).
Select the Receptacle: Pour the waste into a High-Density Polyethylene (HDPE) container.
Causality: HDPE is chemically inert to most organic esters and solvents, preventing container degradation, swelling, or leaching over time[7]. Never use metal containers for organic acids or esters, as trace moisture can initiate corrosive hydrolysis[2].
Prevent Cross-Contamination: Strictly isolate this waste from strong oxidizers, reducing agents, and halogenated solvents.
Causality: Mixing pyrazole carboxylates with oxidizers can trigger an exothermic reaction, potentially leading to a pressure-induced container rupture[2].
Phase 3: Labeling and SAA Storage
Apply GHS Labels: Immediately label the container with a Globally Harmonized System (GHS) compliant tag. Mark it explicitly as "Hazardous Waste: Non-Halogenated Organic (Contains Pyrazole Derivatives)"[4].
Transfer to SAA: Move the sealed container to your laboratory's Satellite Accumulation Area (SAA). Place it inside a secondary containment tray.
Causality: Secondary containment captures 100% of the liquid in the event of a primary container failure, preventing environmental release[7].
Phase 4: Final Destruction
Coordinate Vendor Pickup: Once the SAA container reaches its volume limit (or the 3-day regulatory limit for full containers), transfer it to the central waste facility[2].
Incineration: The waste must be transported to an EPA-permitted facility for high-temperature incineration[3][8].
Causality: Incineration converts the carbon, hydrogen, and nitrogen content entirely into CO2, H2O vapor, and N2 gas, permanently eliminating the environmental hazard[3].
Waste Segregation Workflow
The following diagram illustrates the logical decision tree for processing methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate waste.
Workflow for the segregation and EPA-compliant incineration of pyrazole carboxylate waste.
Emergency Spill Response
In the event of an accidental spill of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate:
Evacuate and Ventilate: Clear the immediate area and ensure the room's HVAC system is actively exhausting[1].
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust.
Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of any residual solvent vapors[9].
Disposal: Place the cleanup materials into the Solid Hazardous Waste Stream, as they are now contaminated with the pyrazole derivative[4][7].
Personal protective equipment for handling methyl1-cyclobutyl-1H-pyrazole-3-carboxylate
Comprehensive Safety & Operational Guide for Handling Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a highly specialized building block frequently utilized in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety & Operational Guide for Handling Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a highly specialized building block frequently utilized in medicinal chemistry to introduce the pyrazole pharmacophore into drug candidates. While it offers excellent bioisosteric properties for drug development, the compound's structural features—specifically the reactive ester group and the lipophilic cyclobutyl ring—necessitate rigorous handling protocols.
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework to safely handle, dispense, and dispose of this chemical, ensuring both personnel safety and experimental integrity.
Hazard Profile & Mechanistic Causality
To effectively mitigate risks, scientists must understand the mechanistic causality behind a chemical's hazard profile.
Dermal Sensitization: Pyrazole carboxylates can act as haptens. The electrophilic carbonyl carbon of the ester group is susceptible to nucleophilic attack by epidermal proteins. This covalent binding can trigger an immune response, leading to allergic contact dermatitis.
Aerosolization & Static Accumulation: The non-polar cyclobutyl moiety significantly increases the compound's lipophilicity and static charge retention. In dry laboratory environments, the powder is highly prone to static cling, which can cause sudden electrostatic repulsion from metal spatulas, leading to aerosolization and subsequent respiratory exposure.
Quantitative Chemical & Operational Data
The following table summarizes the key quantitative metrics required to establish a safe handling baseline.
Property / Metric
Value
Rationale for Handling Precaution
CAS Number
2116907-72-1
Unique identifier required for accurate safety and inventory tracking.
Molecular Weight
180.21 g/mol
Low molecular weight increases the risk of airborne particulate suspension.
Optimal aerodynamic containment threshold to capture fine powders without causing turbulent vortexes[1].
Personal Protective Equipment (PPE) Matrix
A robust PPE ensemble is the last line of defense. The following matrix outlines the mandatory PPE and the scientific rationale for each selection, aligning with the authoritative standards set by the [2].
PPE Category
Specification
Mechanistic Rationale
Hand Protection
Nitrile gloves (Min. thickness: 0.11 mm, double-gloved).
Nitrile provides superior permeation resistance against organic esters compared to latex. Double-gloving ensures a sterile barrier is maintained if the outer glove is compromised.
Eye Protection
ANSI Z87.1 compliant splash goggles.
Standard safety glasses lack orbital seals. Goggles prevent fine, static-charged pyrazole dust from bypassing the lenses and contacting the ocular mucosa.
Body Protection
Flame-resistant (FR) lab coat with knit cuffs.
Knit cuffs prevent sleeves from dragging across contaminated surfaces and eliminate gaps where aerosolized powder could contact the wrists.
Step-by-Step Operational Workflow
Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Pre-Operation Ventilation Validation
Action: Verify the fume hood face velocity using a calibrated digital velometer before opening the chemical container.
Validation: The reading must stabilize between 80-100 feet per minute (fpm). Do not rely solely on the hood's built-in digital monitor; physical verification with a secondary device ensures the exhaust system is actively containing the workspace.
Step 2: Workspace Preparation
Action: Line the fume hood working surface with an anti-static chemical spill mat.
Rationale: This neutralizes the static charge of the immediate environment, reducing the risk of the cyclobutyl compound repelling off surfaces.
Step 3: Dispensing and Weighing
Action: Use a grounded, anti-static micro-spatula (e.g., PTFE-coated) to transfer the methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate to the balance.
Validation: Observe the powder's behavior. If it clings aggressively to the spatula or the sides of the vial, pause the operation and use an ionizing anti-static bar over the balance area before proceeding.
Step 4: Post-Transfer Decontamination
Action: Wipe down the exterior of the reagent bottle and the balance pan with a lint-free wipe dampened with isopropanol.
Validation: Visually inspect the wipe for any residual white powder. Once clean, dispose of the wipe in the solid hazardous waste container.
Spill Response & Disposal Plan
In the event of a spill, immediate and methodical action is required. According to the National Research Council's [1], all spill responses must prioritize containment over immediate cleanup.
Spill Containment Protocol:
Isolate: Restrict access to the area. If the spill occurs outside the fume hood, immediately don an N95 respirator or evacuate the area until aerosols settle.
Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use water, as the hydrophobic cyclobutyl group will cause the powder to float and spread further.
Collect: Use a non-sparking plastic scoop to collect the absorbed mixture. Place it into a compatible, sealable high-density polyethylene (HDPE) container.
Decontaminate: Wash the spill area with a surfactant-based soap to break down the lipophilic residue, followed by a final isopropanol wipe.
Waste Segregation:
Solid waste (contaminated wipes, empty vials, spill cleanup material) must be placed in a clearly labeled "Non-Halogenated Organic Solid Waste" container.
Liquid waste containing dissolved methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate must be routed to "Non-Halogenated Organic Solvent Waste."
Operational Workflow Diagram
Safe handling workflow for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate, integrating PPE.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]
National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]
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